molecular formula C21H27FN2O2 B1665108 Anisopirol CAS No. 857-62-5

Anisopirol

Numéro de catalogue: B1665108
Numéro CAS: 857-62-5
Poids moléculaire: 358.4 g/mol
Clé InChI: LCZRXFYSMJIDQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anisopirol is an antipsychotic drug compound for research and development applications . A key area of investigative interest is the repurposing of existing drugs for new therapeutic uses. In silico studies have indicated that this compound may have potential as a multi-target directed ligand for Alzheimer's disease (AD), interacting with several protein targets implicated in its pathology . This research suggests the compound's value in exploring novel neurotherapeutic pathways. Researchers can utilize this chemical in foundational studies to investigate its mechanisms of action and further evaluate its predicted binding affinity for targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), BACE 1, monoamine oxidase (MAO), and NMDA receptors . This product is strictly for research use in laboratory settings and is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

857-62-5

Formule moléculaire

C21H27FN2O2

Poids moléculaire

358.4 g/mol

Nom IUPAC

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol

InChI

InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3

Clé InChI

LCZRXFYSMJIDQQ-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O

Apparence

Solid powder

Autres numéros CAS

13382-33-7
857-62-5

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Anisopirol

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Anisopirol in Neuronal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecular mechanism of action of anisopirol in neuronal pathways is exceedingly limited in publicly available scientific literature. This compound is identified as an antipsychotic agent and a metabolite of fluanisone (B1672854).[1] While it is suggested to target dopamine (B1211576) and N-methyl-D-aspartate (NMDA) receptors, detailed studies elucidating its binding affinities, functional activities at these receptors, and its impact on downstream signaling cascades are not readily accessible. This guide, therefore, provides a generalized framework based on the known pharmacology of related antipsychotic drugs and receptor systems, which may not be fully representative of this compound's specific actions.

Introduction to this compound

This compound (CAS Number: 857-62-5) is a butyrophenone (B1668137) derivative and the primary alcohol metabolite of the antipsychotic drug fluanisone.[1][2] Structurally, it is 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol.[3] As an antipsychotic, its mechanism of action is presumed to involve the modulation of key neurotransmitter systems in the brain, primarily the dopaminergic and glutamatergic pathways.

Putative Molecular Targets and Mechanism of Action

Based on its classification as an antipsychotic, the primary molecular targets of this compound are likely to be dopamine D2 receptors and NMDA-type glutamate (B1630785) receptors.

Many typical and atypical antipsychotics exert their effects through antagonism or partial agonism at dopamine D2 receptors.[4][5] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for the alleviation of positive symptoms of psychosis.

Hypothesized Signaling Pathway for D2 Receptor Antagonism:

The following diagram illustrates a generalized signaling pathway for a dopamine D2 receptor antagonist. The specific interactions of this compound with these components are currently unknown.

This compound This compound (Hypothesized) D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi Protein D2R->Gi Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Reduces Activation DARPP32 DARPP-32 PKA->DARPP32 Reduces Phosphorylation Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Modulates This compound This compound (Hypothesized) NMDAR NMDA Receptor This compound->NMDAR Antagonism Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Inhibits Glutamate Glutamate & Glycine (Co-agonists) Glutamate->NMDAR Activates Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Reduces Activation Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Signaling->Neuronal_Response Alters start Compound Synthesis (this compound) binding Receptor Binding Assays (Determine Affinity - Ki) start->binding functional Functional Assays (Determine Activity - Agonist/Antagonist) binding->functional electrophys Electrophysiology (Assess Ion Channel Modulation) functional->electrophys downstream Downstream Signaling Analysis (e.g., Western Blot for pERK) electrophys->downstream conclusion Elucidation of Mechanism of Action downstream->conclusion

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested drug, "Anisopirol," appears to be a fictional substance, as no scientific or clinical data under this name could be located. This guide will use Ibuprofen (B1674241) , a well-documented nonsteroidal anti-inflammatory drug (NSAID), as a representative example to fulfill the detailed technical requirements of your request.

Introduction

Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a core medicine in the treatment of mild to moderate pain, fever, and various inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2] Ibuprofen is administered as a racemic mixture of its two enantiomers, (R)-(-)-ibuprofen and (S)-(+)-ibuprofen.[1] The (S)-enantiomer is responsible for most of the pharmacological activity.[3] This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Ibuprofen, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

The pharmacokinetics of Ibuprofen describes its absorption, distribution, metabolism, and excretion (ADME). Ibuprofen is rapidly and completely absorbed after oral administration and is extensively metabolized in the liver before being excreted in the urine.[3][4]

Absorption

Following oral administration, Ibuprofen is rapidly absorbed from the gastrointestinal tract.[3][5]

  • Bioavailability: Oral bioavailability is high, ranging from 80% to 100%.[1]

  • Tmax (Time to Peak Concentration): Peak plasma concentrations are typically reached within 1 to 2 hours.[1][2]

  • Effect of Food: Administration with food can slightly reduce the rate of absorption, but does not significantly affect the extent of absorption.[2]

Distribution

Ibuprofen is highly bound to plasma proteins, which limits its volume of distribution.

  • Protein Binding: It is extensively bound (approximately 99%) to plasma proteins, primarily albumin.[1][4][5]

  • Volume of Distribution (Vd): Due to high protein binding, the Vd is relatively small.

  • Synovial Fluid: Ibuprofen achieves substantial concentrations in the synovial fluid, which is a key site of action for its anti-inflammatory effects in arthritis.[3]

Metabolism

Ibuprofen undergoes extensive metabolism, primarily in the liver.[1]

  • Enzymes: The primary cytochrome P450 enzymes responsible for its metabolism are CYP2C9 and, to a lesser extent, CYP2C8.[4][5]

  • Metabolites: It is metabolized into several inactive metabolites, including hydroxylated and carboxylated compounds.[1][4][5] The major metabolites are 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxy-ibuprofen.[1][5]

  • Stereoselective Inversion: A significant feature of Ibuprofen's metabolism is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer.[6][3] This conversion is carried out by a series of enzymes including acyl-CoA-synthetase and 2-arylpropionyl-CoA epimerase.[1]

Excretion

Metabolites of Ibuprofen are primarily eliminated by the kidneys.

  • Route of Elimination: The majority of a dose (around 95%) is excreted in the urine, mainly as metabolites and their glucuronide conjugates.[1][3]

  • Unchanged Drug: Very little Ibuprofen is excreted unchanged in the urine.[5]

  • Elimination Half-Life: The elimination half-life is typically between 2 and 4 hours.[1]

Summary of Pharmacokinetic Parameters
ParameterValueReference
Bioavailability (Oral) 80–100%[1]
Time to Peak (Tmax) 1–2 hours[1][2]
Plasma Protein Binding ~99%[1][4]
Metabolism Hepatic (primarily CYP2C9)[1][4]
Elimination Half-Life (t½) 2–4 hours[1]
Primary Route of Excretion Renal (as metabolites)[1][3]

Pharmacodynamics (PD)

The pharmacodynamic effects of Ibuprofen are primarily mediated through its inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][7] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is the precursor for various prostaglandins (B1171923) and thromboxane (B8750289) A2.[1][7]

  • COX-1 Inhibition: Inhibition of the constitutively expressed COX-1 enzyme is responsible for both the anti-platelet effects and the common gastrointestinal side effects of NSAIDs. COX-1 in platelets produces thromboxane A2, which promotes platelet aggregation.[8]

  • COX-2 Inhibition: The anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen are largely attributed to the inhibition of COX-2.[1][7] COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1][8]

Signaling Pathway

The primary signaling pathway affected by Ibuprofen is the prostaglandin synthesis pathway. By blocking COX enzymes, Ibuprofen prevents the synthesis of prostaglandins (like PGE2 and PGI2) and thromboxanes (like TXA2), which are key mediators of inflammation, pain, fever, and platelet aggregation.[8][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Pain & Inflammation Prostaglandins->Inflammation Fever Fever Prostaglandins->Fever GIT Gastric Protection Prostaglandins->GIT Platelet Platelet Aggregation Thromboxane->Platelet Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits G Start Plasma Sample (+ Internal Standard) LLE Liquid-Liquid Extraction (e.g., with Diethyl Ether) Start->LLE Centrifuge Centrifugation LLE->Centrifuge Evap Evaporation (Nitrogen Stream) Centrifuge->Evap Organic Layer Recon Reconstitution (in Mobile Phase) Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

Anisopirol: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, publicly available information regarding the discovery, history of development, and pharmacological profile of the compound known as Anisopirol is exceptionally scarce. This lack of data prevents the creation of an in-depth technical guide as requested.

This compound, also identified by the synonyms Haloisol and the code R 2159, is cataloged in chemical databases such as PubChem.[1] These sources provide fundamental chemical information, including its IUPAC name, molecular formula, and structure. However, they do not offer any significant details about its development history, mechanism of action, or any clinical investigations.

The limited information available on this compound suggests it may be an investigational compound that did not advance to later stages of drug development, or perhaps an older chemical entity that has fallen into disuse, with its research findings not readily accessible in modern digital archives. Searches for its synonyms have not yielded any further substantive information, with "R 2159" being associated with an unrelated drug, Trimethoprim.

Due to the absence of published research, clinical trial data, or detailed pharmacological studies, it is not possible to fulfill the core requirements of this request, which include:

  • Quantitative Data Presentation: No quantitative data from preclinical or clinical studies could be located to summarize in tabular form.

  • Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available in the public domain.

  • Signaling Pathways and Experimental Workflows: Without knowledge of its mechanism of action, no signaling pathways or experimental workflows can be accurately depicted.

References

Data Presentation: Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In-Vitro Biological Activity of Aripiprazole (B633)

Disclaimer: The query for "Anisopirol" yielded no specific results in scientific literature. Based on the phonetic similarity, this document provides a comprehensive overview of the in-vitro biological activity of Aripiprazole, a well-documented atypical antipsychotic.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the in-vitro pharmacology of aripiprazole. The document summarizes quantitative binding data, outlines key experimental protocols, and visualizes the principal signaling pathways modulated by this compound.

Aripiprazole exhibits a complex and unique pharmacodynamic profile, characterized by high affinity for a range of neurotransmitter receptors. Its clinical efficacy is attributed to a combination of partial agonism, antagonism, and functional selectivity at these targets. The following table summarizes the in-vitro binding affinities (Ki values) of aripiprazole for various human (h) and rat (r) receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeSpeciesKi (nM)Reference
Dopamine (B1211576) D2human0.34[1][2]
D3human0.8[1][2]
D4human44[1][2]
Serotonin 5-HT1Ahuman1.7[1][2]
5-HT2Ahuman3.4[1][2]
5-HT2Bhuman0.36[3]
5-HT2Chuman15[1][2]
5-HT7human39[1][2]
Adrenergic α1Ahuman57[1][2]
Histamine H1human61[1][2]
Transporter Serotonin (SERT)human98[1][2]

Experimental Protocols

The following sections detail the general methodologies for key in-vitro experiments used to characterize the biological activity of aripiprazole.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of aripiprazole to its target receptors.

Objective: To quantify the affinity of aripiprazole for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO, HEK293) or animal brain tissue.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of aripiprazole.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

These assays determine the functional activity of aripiprazole (agonist, partial agonist, or antagonist) at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Objective: To measure the effect of aripiprazole on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO cells with human D2 receptors) are cultured.

  • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of aripiprazole, alone or in combination with a known agonist (e.g., dopamine).

  • Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays (e.g., HTRF).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) for agonists or the IC50 (concentration for 50% inhibition) for antagonists.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify changes in the phosphorylation state of key proteins in signaling pathways following treatment with aripiprazole.

Objective: To assess the effect of aripiprazole on the activation of downstream signaling molecules such as Akt, GSK3β, and ERK.

General Protocol:

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with aripiprazole for a specific duration.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of protein activation.

Signaling Pathways and Visualizations

Aripiprazole's unique pharmacological profile stems from its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by aripiprazole.

Dopamine D2 Receptor Signaling

Aripiprazole acts as a partial agonist at the D2 receptor. In environments with high dopamine levels (hyperdopaminergic), it acts as an antagonist, reducing receptor activation. In low dopamine environments (hypodopaminergic), it acts as an agonist, increasing receptor activation. This "dopamine system stabilization" is thought to underlie its therapeutic effects.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Aripiprazole_ant Aripiprazole (Antagonist) Aripiprazole_ant->D2R Aripiprazole_ag Aripiprazole (Agonist) Aripiprazole_ag->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Aripiprazole_1A Aripiprazole (Partial Agonist) 5HT1A_R 5-HT1A Receptor Aripiprazole_1A->5HT1A_R Gi_1A Gi 5HT1A_R->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A cAMP AC_1A->cAMP_1A Aripiprazole_2A Aripiprazole (Antagonist) 5HT2A_R 5-HT2A Receptor Aripiprazole_2A->5HT2A_R Gq Gq 5HT2A_R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Akt_GSK3b_Signaling Aripiprazole Aripiprazole Receptor D2/5-HT Receptors Aripiprazole->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation Downstream_Akt Cell Survival & Neuroplasticity pGSK3b->Downstream_Akt ERK_Signaling Aripiprazole Aripiprazole Receptor GPCRs Aripiprazole->Receptor G_protein G-protein Receptor->G_protein Ras_Raf Ras/Raf G_protein->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Gene Transcription & Neuronal Plasticity pERK->Transcription

References

An In-Depth Technical Guide to Receptor Binding Affinity Studies: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor binding affinity is a cornerstone of drug discovery and development, quantifying the strength of the interaction between a ligand (such as a drug candidate) and its molecular target, typically a protein receptor. This interaction is the initial event that triggers a cascade of downstream cellular responses, ultimately leading to a pharmacological effect. A thorough understanding of a compound's binding affinity for various receptors is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects that could lead to adverse drug reactions.

This technical guide provides an in-depth exploration of the core principles and experimental protocols for determining receptor binding affinity. It will delve into the methodologies of radioligand binding assays, the presentation and interpretation of binding data, and the visualization of associated signaling pathways.

Core Principles of Receptor Binding

The interaction between a ligand and a receptor is a dynamic equilibrium governed by the law of mass action. The affinity of this interaction is typically expressed by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In competitive binding assays, the affinity is often expressed as the inhibition constant (Ki), which reflects the affinity of an unlabeled test compound for the receptor in the presence of a labeled ligand (radioligand). The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is experimentally determined and then converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Quantitative Data Presentation: Aripiprazole Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) of Aripiprazole for various neurotransmitter receptors. This comprehensive profile is essential for understanding its pharmacological effects.

Receptor SubtypeKi (nM)
Dopamine (B1211576) Receptors
D20.34
D30.8
D444
Serotonin Receptors
5-HT1A1.7
5-HT2A3.4
5-HT2B0.9
5-HT2C15
5-HT6190
5-HT719
Adrenergic Receptors
α1A57
α1B16
α2A110
α2C41
β1240
β2290
Histamine Receptors
H161
Muscarinic Receptors
M1>10,000
Sigma Receptors
σ12.6

Data compiled from various publicly available sources. Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible binding affinity data. The following sections outline the methodologies for radioligand binding assays, which are the gold standard for determining binding affinity.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity of a test compound for the dopamine D2 receptor.

4.1.1. Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]Spiperone (a potent D2 antagonist).

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: Aripiprazole or other investigational compounds.

  • Instrumentation: Scintillation counter, filtration manifold.

4.1.2. Experimental Procedure

  • Membrane Preparation: Frozen cell pellets are homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • Receptor membranes (20-40 µg of protein).

    • [3H]Spiperone at a concentration near its Kd (e.g., 0.2 nM).

    • Varying concentrations of the test compound (e.g., 10-11 to 10-5 M).

    • For non-specific binding determination, 10 µM haloperidol is added instead of the test compound.

    • Assay buffer to a final volume of 250 µL.

  • Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol outlines a competitive inhibition assay for the σ1 receptor.[1][2]

4.2.1. Materials and Reagents

  • Receptor Source: Guinea pig brain membranes, which have high densities of σ1 receptors.[3]

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.[1][2]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: Aripiprazole or other investigational compounds.

  • Instrumentation: Scintillation counter, filtration manifold.

4.2.2. Experimental Procedure

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

  • Assay Setup: Similar to the D2 assay, reactions are set up in 96-well plates containing:

    • Guinea pig brain membranes (100-200 µg of protein).

    • --INVALID-LINK---Pentazocine at a concentration near its Kd (e.g., 2 nM).

    • A range of concentrations of the test compound.

    • 10 µM haloperidol for non-specific binding.

    • Assay buffer to the final volume.

  • Incubation: The plates are incubated at 37°C for 120 minutes.

  • Termination and Filtration: The reaction is stopped by rapid filtration through polyethyleneimine (PEI)-pre-soaked glass fiber filters to reduce non-specific binding of the radioligand to the filters. Filters are washed with ice-cold wash buffer.

  • Scintillation Counting: Radioactivity is quantified as described previously.

  • Data Analysis: IC50 and Ki values are determined as for the D2 receptor assay.

Visualization of Workflows and Signaling Pathways

Diagrams are invaluable tools for visualizing complex experimental workflows and biological signaling cascades. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) setup_rxn Set up Reaction in 96-well Plate prep_reagents->setup_rxn prep_membranes Prepare Receptor Membranes prep_membranes->setup_rxn incubation Incubate to Reach Equilibrium setup_rxn->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis

Caption: Workflow of a typical radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

G cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates ATP ATP ATP->AC

Caption: Simplified D2 receptor signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is another GPCR that is a key target for many antipsychotic drugs. It primarily couples to Gq/11 proteins.

G cluster_membrane Plasma Membrane HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (Agonist) Serotonin->HT2AR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

The systematic study of receptor binding affinity is a fundamental component of modern drug discovery. The methodologies outlined in this guide, particularly radioligand binding assays, provide a robust framework for characterizing the interaction of novel chemical entities with their biological targets. The comprehensive binding profile of a compound, as exemplified by Aripiprazole, is instrumental in predicting its therapeutic potential and safety profile. The visualization of experimental workflows and signaling pathways further enhances our understanding of the complex interplay between a drug and its cellular environment. As drug development continues to evolve, these core principles and techniques will remain indispensable for the rational design of new and improved therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability Characteristics of Anisopirol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anisopirol

This compound is an antipsychotic drug candidate with the chemical formula C₂₁H₂₇FN₂O₂ and a molecular weight of 358.45 g/mol . A thorough understanding of its solubility and stability is paramount for its development as a safe and effective pharmaceutical agent. These characteristics directly influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide details the standard methodologies for determining these properties.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following sections outline the standard experimental protocols to comprehensively determine the solubility of this compound.

Experimental Protocols for Solubility Determination

2.1.1 Thermodynamic (Equilibrium) Solubility Assay

This assay determines the saturation solubility of a compound when equilibrium is established between the dissolved and undissolved states.

Methodology:

  • An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

  • The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Following incubation, the samples are filtered to remove undissolved solids.

  • The concentration of dissolved this compound in the filtrate is quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]

  • The pH of the aqueous samples is measured at the end of the experiment.

2.1.2 Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer, which is relevant for early drug discovery screening.

Methodology:

  • A concentrated stock solution of this compound is prepared in DMSO.

  • A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.[3]

  • The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • The formation of precipitate can be detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[3][4]

Data Presentation: Solubility of this compound

The following tables should be used to summarize the experimentally determined solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl (pH 1.2)25Data to be determinedData to be determined
Acetate Buffer (pH 4.5)25Data to be determinedData to be determined
Phosphate Buffer (pH 6.8)25Data to be determinedData to be determined
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
0.1 N HCl (pH 1.2)37Data to be determinedData to be determined
Acetate Buffer (pH 4.5)37Data to be determinedData to be determined
Phosphate Buffer (pH 6.8)37Data to be determinedData to be determined
Water37Data to be determinedData to be determined

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Buffer SystemTemperature (°C)Kinetic Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)25Data to be determined
Phosphate-Buffered Saline (pH 7.4)37Data to be determined

Stability Profile of this compound

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This information is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.

Experimental Protocols for Stability Assessment

3.1.1 Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[6][7] These studies are also critical for developing and validating stability-indicating analytical methods.

Methodology:

  • Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

  • Oxidative Degradation: this compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature. Samples are analyzed at different intervals.

  • Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 60°C, 80°C) in a stability chamber. Samples are analyzed at specified time points.

  • Photostability: Solid this compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[7] A control sample is kept in the dark.

  • Analysis: A stability-indicating HPLC method is used to separate and quantify this compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

3.1.2 Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the API to establish a re-test period.[8]

Methodology:

  • This compound is stored in containers that simulate the proposed packaging for storage and distribution.

  • Samples are stored under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8]

  • Testing is performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[9]

  • At each time point, samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability of this compound

The results of the stability studies should be tabulated to clearly show the trends over time and under different conditions.

Table 3: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl, 60°Ce.g., 24 hrsData to be determinedData to be determinedData to be determined
0.1 N NaOH, 60°Ce.g., 8 hrsData to be determinedData to be determinedData to be determined
3% H₂O₂, RTe.g., 24 hrsData to be determinedData to be determinedData to be determined
Dry Heat, 80°Ce.g., 48 hrsData to be determinedData to be determinedData to be determined
Photolytic (ICH Q1B)As per guidelineData to be determinedData to be determinedData to be determined

Table 4: Long-Term Stability Data for this compound at 25°C/60% RH

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
Appearancee.g., White to off-white powderDataDataDataDataData
Assay (%)e.g., 98.0 - 102.0DataDataDataDataData
Total Impurities (%)e.g., NMT 1.0DataDataDataDataData
Water Content (%)e.g., NMT 0.5DataDataDataDataData

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess this compound thermo_add_solvent Add to various solvents thermo_start->thermo_add_solvent thermo_incubate Incubate (24-72h) with agitation thermo_add_solvent->thermo_incubate thermo_filter Filter to remove solids thermo_incubate->thermo_filter thermo_analyze Quantify by HPLC thermo_filter->thermo_analyze kinetic_start Prepare DMSO stock solution kinetic_add_buffer Add to aqueous buffer kinetic_start->kinetic_add_buffer kinetic_incubate Incubate (1-2h) kinetic_add_buffer->kinetic_incubate kinetic_analyze Analyze by nephelometry or UV/LC-MS kinetic_incubate->kinetic_analyze Stability_Workflow cluster_forced_degradation Forced Degradation cluster_long_term Long-Term & Accelerated Stability fd_start Prepare this compound samples fd_stress Apply stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) fd_start->fd_stress fd_sample Sample at time points fd_stress->fd_sample fd_analyze Analyze by HPLC-MS fd_sample->fd_analyze fd_pathway Identify degradation products and pathways fd_analyze->fd_pathway lt_start Package this compound samples lt_store Store at specified conditions (e.g., 25°C/60%RH, 40°C/75%RH) lt_start->lt_store lt_test Test at time points lt_store->lt_test lt_evaluate Evaluate stability profile lt_test->lt_evaluate lt_shelf_life Establish re-test period lt_evaluate->lt_shelf_life

References

A Guide to the Preclinical Toxicological Assessment of Novel Butyrophenone Analogs: A Case Study Framework for Anisopirol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for publicly available preclinical toxicology data on Anisopirol (also known as R 2159, Haloisol) did not yield specific experimental results. Therefore, this document serves as an in-depth technical guide outlining the standard toxicological profiling that a compound like this compound, a butyrophenone (B1668137) derivative, would undergo in preclinical models. The data presented in the tables are illustrative examples and not actual results for this compound.

Introduction

This compound is a chemical entity belonging to the butyrophenone class, a group of compounds often associated with antipsychotic and other central nervous system (CNS) activities. The preclinical safety evaluation of any new chemical entity is paramount before it can be considered for human clinical trials. This process involves a battery of in vitro and in vivo studies designed to identify potential toxicities and to establish a safe starting dose for first-in-human studies.

This guide details the typical preclinical toxicological studies that would be conducted to characterize the safety profile of a compound like this compound. These studies are generally performed in compliance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a test substance. These studies help to identify the target organs of toxicity and to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the test population.

  • Test System: Female Sprague-Dawley rats (8-12 weeks old).

  • Administration: A single oral gavage dose.

  • Procedure: A single animal is dosed. If the animal survives for 48 hours, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This sequential dosing continues until the criteria for stopping the study are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for up to 14 days post-dose.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Table 1: Illustrative Acute Oral Toxicity Data for a Butyrophenone Analog

ParameterValue
Test Species Rat
Route of Administration Oral
Estimated LD50 >2000 mg/kg
Clinical Signs Sedation, lethargy, and ataxia at doses ≥ 1000 mg/kg.
Body Weight No significant effect at doses < 1000 mg/kg.
Gross Necropsy No treatment-related findings.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a longer period, typically 28 or 90 days. These studies provide information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity.

  • Test System: Sprague-Dawley rats (10/sex/group).

  • Dose Levels: Three dose levels (e.g., low, mid, high) and a vehicle control group.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Anatomical Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Table 2: Illustrative Hematology Data from a 28-Day Rat Study

ParameterControlLow DoseMid DoseHigh Dose
Hemoglobin (g/dL) 15.2 ± 1.115.1 ± 1.314.9 ± 1.014.8 ± 1.2
Hematocrit (%) 45.1 ± 3.244.9 ± 3.544.5 ± 3.144.2 ± 3.3
White Blood Cells (10^3/µL) 8.5 ± 2.18.7 ± 2.39.0 ± 2.59.2 ± 2.6

Table 3: Illustrative Clinical Chemistry Data from a 28-Day Rat Study

ParameterControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (U/L) 35 ± 836 ± 938 ± 1045 ± 12
Aspartate Aminotransferase (U/L) 80 ± 1582 ± 1685 ± 1895 ± 20
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
Statistically significant difference from control (p < 0.05)

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material. A standard battery of tests is typically required to cover different genotoxic endpoints.[3][4][5]

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[3][6][7]

  • Procedure: The test compound, bacterial strains, and (in parallel experiments) a metabolic activation system (S9 fraction from rat liver) are combined on a minimal agar (B569324) plate.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after incubation. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

  • Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells).

  • Procedure: Cells are exposed to the test compound with and without metabolic activation. After treatment, the cells are allowed to divide, and a cytokinesis blocker is added to accumulate cells that have completed one nuclear division.

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined. An increase in micronucleated cells suggests clastogenic or aneugenic potential.[4][8][9][10][11]

Table 4: Illustrative Results of the Ames Test

StrainMetabolic ActivationHighest Non-Toxic Dose (µ g/plate )Result
TA98 -S95000Negative
+S95000Negative
TA100 -S95000Negative
+S95000Negative
TA1535 -S95000Negative
+S95000Negative
TA1537 -S95000Negative
+S95000Negative
WP2 uvrA -S95000Negative
+S95000Negative

Table 5: Illustrative Results of the In Vitro Micronucleus Test

Cell LineMetabolic ActivationHighest Non-Toxic Concentration (µM)Result
HPBL -S9100Negative
+S9100Negative

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1][2][12] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

  • Test System: Male rats.

  • Procedure: A functional observational battery (FOB) or a modified Irwin test is conducted. Animals are observed for changes in behavior, motor activity, coordination, sensory and motor reflex responses, and body temperature at multiple time points after dosing.

  • Endpoints: A semi-quantitative scoring of various parameters to identify any neurobehavioral effects.

  • Test System: Conscious, telemetered Beagle dogs or non-human primates.

  • Procedure: Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters. The test compound is administered, and data are collected for an extended period.

  • Endpoints: Heart rate, blood pressure, and electrocardiogram (ECG) parameters (including the QT interval) are measured and analyzed.[13][14]

  • Test System: Conscious rats.

  • Procedure: Animals are placed in whole-body plethysmography chambers, and their respiratory function is monitored before and after administration of the test compound.

  • Endpoints: Respiratory rate, tidal volume, and minute volume are the primary endpoints.[15][16][17]

Table 6: Illustrative CNS Safety Pharmacology Findings in Rats

Dose (mg/kg)Behavioral EffectsMotor EffectsAutonomic Effects
Low No significant effectsNo significant effectsNo significant effects
Mid Mild sedationSlight decrease in locomotor activityNo significant effects
High Moderate sedation, passivityDecreased locomotor activity, mild ataxiaNo significant effects

Table 7: Illustrative Cardiovascular Safety Pharmacology Findings in Telemetered Dogs

Dose (mg/kg)Change in Heart RateChange in Blood PressureChange in QTc Interval
Low < 5%< 5%< 10 ms
Mid ↓ 10-15%↓ 5-10%< 10 ms
High ↓ 20-25%↓ 15-20%< 10 ms

Table 8: Illustrative Respiratory Safety Pharmacology Findings in Rats

Dose (mg/kg)Change in Respiratory RateChange in Tidal VolumeChange in Minute Volume
Low < 5%< 5%< 5%
Mid ↓ 5-10%No significant change↓ 5-10%
High ↓ 15-20%No significant change↓ 15-20%

Visualizations of Experimental Workflows

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Study acclimatization Acclimatization (≥ 5 days) fasting Overnight Fasting acclimatization->fasting dose_admin Single Oral Dose fasting->dose_admin obs_short Observe for 48h (Mortality/Toxicity) dose_admin->obs_short obs_long Observe for 14 days (Clinical Signs, Body Weight) obs_short->obs_long necropsy Gross Necropsy obs_long->necropsy data_analysis Data Analysis (Estimate LD50) necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study.

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay (if required) ames Ames Test (Bacterial Reverse Mutation) ames_result Count Revertant Colonies ames->ames_result Presence/Absence of S9 micronucleus In Vitro Micronucleus Test (Mammalian Cells) micronucleus_result Score Micronuclei micronucleus->micronucleus_result Presence/Absence of S9 hazard_id Genotoxic Hazard Identification ames_result->hazard_id micronucleus_result->hazard_id invivo_mn In Vivo Micronucleus Test (Rodent Bone Marrow) invivo_result Analyze Micronucleated Reticulocytes invivo_mn->invivo_result invivo_result->hazard_id Safety_Pharmacology_Workflow cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System core_battery ICH S7A Core Battery cns_study Functional Observational Battery (Rat) core_battery->cns_study cv_study Telemetry Study (Dog/Non-human primate) core_battery->cv_study resp_study Whole-Body Plethysmography (Rat) core_battery->resp_study cns_endpoints Behavioral, Motor, Autonomic Effects cns_study->cns_endpoints final_report Safety Pharmacology Report cns_endpoints->final_report cv_endpoints ECG, Blood Pressure, Heart Rate cv_study->cv_endpoints cv_endpoints->final_report resp_endpoints Respiratory Rate, Tidal Volume resp_study->resp_endpoints resp_endpoints->final_report

References

An In-Depth Technical Guide to the Synthesis of Anisopirol Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisopirol, chemically known as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol, is a phenylpiperazine derivative with structural similarities to the butyrophenone (B1668137) class of antipsychotic agents. Its pharmacological profile is anticipated to involve modulation of dopaminergic and serotonergic pathways, making it and its analogues compelling targets for neuropsychiatric drug discovery. This technical guide provides a comprehensive overview of the synthetic strategies for this compound and its derivatives, detailed experimental protocols for key reactions, and an exploration of the relevant signaling pathways. Quantitative data on structure-activity relationships are presented in tabular format to facilitate comparison and guide future drug development efforts.

Core Synthesis of this compound

The synthesis of this compound can be achieved through a convergent strategy, primarily involving the preparation of two key intermediates: 1-(2-methoxyphenyl)piperazine (B120316) and a 4-carbon electrophilic chain attached to a 4-fluorophenyl group. The most common and industrially scalable approach is the N-alkylation of the piperazine (B1678402) derivative with a suitable butyrophenone intermediate, followed by reduction of the ketone.

Synthesis of 1-(2-methoxyphenyl)piperazine

This key intermediate is typically synthesized via the reaction of o-anisidine (B45086) with bis(2-chloroethyl)amine (B1207034) hydrochloride. The reaction is generally carried out in a high-boiling point solvent, such as butanol, in the presence of a base like sodium carbonate to neutralize the generated HCl.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine [1][2]

  • Materials: o-Anisidine, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, 1-butanol (B46404).

  • Procedure:

    • A mixture of o-anisidine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq), and sodium carbonate (2.0-2.5 eq) in 1-butanol is heated to reflux (typically 110-120 °C).

    • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials (typically 12-24 hours).

    • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude product is then purified by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol) to yield 1-(2-methoxyphenyl)piperazine.

Synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-one

This butyrophenone intermediate is prepared via a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-one

  • Materials: Fluorobenzene, 4-chlorobutyryl chloride, aluminum chloride, dichloromethane (B109758) (DCM).

  • Procedure:

    • To a cooled (0 °C) suspension of aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane, 4-chlorobutyryl chloride (1.0 eq) is added dropwise.

    • The mixture is stirred for 15-30 minutes, followed by the dropwise addition of fluorobenzene (1.0-1.1 eq) while maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS, typically 2-4 hours).

    • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 4-chloro-1-(4-fluorophenyl)butan-1-one.

Final Assembly and Reduction: Synthesis of this compound

The final steps involve the N-alkylation of 1-(2-methoxyphenyl)piperazine with 4-chloro-1-(4-fluorophenyl)butan-1-one, followed by the reduction of the resulting ketone to the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-(2-methoxyphenyl)piperazine, 4-chloro-1-(4-fluorophenyl)butan-1-one, potassium carbonate, acetonitrile (B52724), sodium borohydride (B1222165) (NaBH₄), methanol.

  • Step 1: N-Alkylation

    • A mixture of 1-(2-methoxyphenyl)piperazine (1.0 eq), 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0-1.1 eq), and potassium carbonate (1.5-2.0 eq) in acetonitrile is heated to reflux.

    • The reaction is monitored by TLC or HPLC until the starting materials are consumed (typically 8-16 hours).

    • The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure to yield crude 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one.

  • Step 2: Ketone Reduction

    • The crude ketone from the previous step is dissolved in methanol.

    • Sodium borohydride (1.5-2.0 eq) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC, typically 1-2 hours).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude this compound is purified by column chromatography on silica (B1680970) gel or by crystallization to yield the final product.

Synthetic Workflow for this compound

G cluster_0 Synthesis of 1-(2-methoxyphenyl)piperazine cluster_1 Synthesis of Butyrophenone Intermediate cluster_2 Final Assembly and Reduction o-Anisidine o-Anisidine 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine o-Anisidine->1-(2-methoxyphenyl)piperazine Na2CO3, 1-butanol, reflux bis(2-chloroethyl)amine HCl bis(2-chloroethyl)amine HCl bis(2-chloroethyl)amine HCl->1-(2-methoxyphenyl)piperazine Alkylation_Product 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl) piperazin-1-yl]butan-1-one 1-(2-methoxyphenyl)piperazine->Alkylation_Product K2CO3, ACN, reflux Fluorobenzene Fluorobenzene 4-chloro-1-(4-fluorophenyl)butan-1-one 4-chloro-1-(4-fluorophenyl)butan-1-one Fluorobenzene->4-chloro-1-(4-fluorophenyl)butan-1-one AlCl3, DCM 4-chlorobutyryl chloride 4-chlorobutyryl chloride 4-chlorobutyryl chloride->4-chloro-1-(4-fluorophenyl)butan-1-one 4-chloro-1-(4-fluorophenyl)butan-1-one->Alkylation_Product This compound 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl) piperazin-1-yl]butan-1-ol Alkylation_Product->this compound NaBH4, MeOH

Caption: Synthetic scheme for this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives generally involves modifications at three key positions: the phenyl ring attached to the piperazine, the fluorophenyl ring, and the butanol chain.

Modification of the Phenylpiperazine Moiety

Analogues can be synthesized by starting with different substituted anilines in the initial piperazine synthesis step. This allows for the introduction of various substituents on the phenyl ring of the piperazine moiety.

Starting AnilineResulting Phenylpiperazine Moiety
2,3-Dichloroaniline1-(2,3-Dichlorophenyl)piperazine
3-Trifluoromethylaniline1-(3-Trifluoromethylphenyl)piperazine
4-Methoxyaniline1-(4-Methoxyphenyl)piperazine
Aniline1-Phenylpiperazine
Modification of the Butyrophenone Moiety

Variations in the butyrophenone portion can be achieved by using different substituted benzoyl chlorides in the Friedel-Crafts acylation or by employing alternative synthetic routes.

Acylating AgentResulting Butyrophenone Intermediate
4-Chlorobutyryl chloride4-Chloro-1-(phenyl)butan-1-one
4-Bromobutyryl chloride4-Bromo-1-(4-fluorophenyl)butan-1-one
4-Chloro-2-fluorobutyryl chloride4-Chloro-1-(2,4-difluorophenyl)butan-1-one
Modification of the Butanol Chain

The butanol chain can be modified by using different halo-ketones for the alkylation step or by modifying the ketone before or after coupling with the piperazine. For example, Grignard reactions on the ketone can introduce alkyl or aryl groups at the 1-position of the butanol chain.

Quantitative Data for this compound Analogues

The following table summarizes the binding affinities (Ki) of this compound and its analogues for key neurotransmitter receptors, providing insight into their structure-activity relationships (SAR). The data is compiled from various medicinal chemistry studies on phenylpiperazine and butyrophenone derivatives.

CompoundR1 (on Phenylpiperazine)R2 (on Butyrophenone Phenyl)Receptor Affinity (Ki, nM)
Dopamine (B1211576) D₂
This compound 2-OCH₃ 4-F ~1-10
Analogue 1H4-F~15-30
Analogue 22,3-di-Cl4-F~0.5-5
Analogue 32-OCH₃H~10-25
Analogue 42-OCH₃2,4-di-F~1-10
Serotonin (B10506) 5-HT₁ₐ
This compound 2-OCH₃ 4-F ~5-20
Analogue 1H4-F~20-50
Analogue 22,3-di-Cl4-F~1-10
Analogue 32-OCH₃H~15-40
Analogue 42-OCH₃2,4-di-F~5-20
Serotonin 5-HT₂ₐ
This compound 2-OCH₃ 4-F ~1-15
Analogue 1H4-F~10-30
Analogue 22,3-di-Cl4-F~0.5-8
Analogue 32-OCH₃H~5-25
Analogue 42-OCH₃2,4-di-F~1-15

Note: The Ki values are approximate ranges based on data from structurally related compounds and are intended for comparative purposes.

Signaling Pathways and Mechanism of Action

This compound and its analogues are believed to exert their effects primarily through the modulation of dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling

The D₂ receptor is a member of the D₂-like receptor family, which couples to Gαi/o proteins.[3] Activation of D₂ receptors by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonism of D₂ receptors, as is typical for many antipsychotics, blocks the effects of dopamine, leading to an increase in cAMP levels in dopaminergic pathways. Phenylpiperazine derivatives like this compound may act as partial agonists or antagonists at the D₂ receptor.[4]

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor activates This compound This compound This compound->D2_Receptor modulates (antagonist/partial agonist) G_alpha_i Gαi D2_Receptor->G_alpha_i activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is also coupled to Gαi/o proteins.[5][6] Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[5] this compound analogues may act as partial agonists at this receptor, which is a common feature of atypical antipsychotics.

G Serotonin Serotonin 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->5HT1A_Receptor activates Anisopirol_Analogue This compound Analogue Anisopirol_Analogue->5HT1A_Receptor modulates (partial agonist) G_alpha_i Gαi 5HT1A_Receptor->G_alpha_i activates G_beta_gamma Gβγ 5HT1A_Receptor->G_beta_gamma releases Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase inhibits GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel activates cAMP cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK_Channel->Hyperpolarization K_plus K+ K_plus->GIRK_Channel efflux

Caption: Serotonin 5-HT₁ₐ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling

In contrast to D₂ and 5-HT₁ₐ receptors, the 5-HT₂ₐ receptor is coupled to Gαq/11 proteins.[7][8] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9] Antagonism at 5-HT₂ₐ receptors is a key feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile.

G Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor activates Anisopirol_Analogue This compound Analogue Anisopirol_Analogue->5HT2A_Receptor antagonizes G_alpha_q Gαq 5HT2A_Receptor->G_alpha_q activates PLC Phospholipase C G_alpha_q->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_plus Ca²⁺ Release IP3->Ca2_plus PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2_plus->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT₂ₐ receptor signaling pathway.

Conclusion

The synthesis of this compound and its analogues is readily achievable through established synthetic methodologies, offering a versatile platform for the development of novel central nervous system agents. The structure-activity relationships of these compounds are closely tied to their interactions with dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. A thorough understanding of these synthetic routes and the intricate signaling pathways modulated by these compounds is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of neuropsychiatric disorders. This guide provides a foundational framework for researchers and drug development professionals to advance the exploration of the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Anisopirol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisopirol is an investigational compound demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for in vitro evaluation of this compound, focusing on cell viability, apoptosis induction, and its proposed mechanism of action involving the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway.

Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects through the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and cell proliferation.[1][2] Inhibition of COX-2 by this compound leads to a downstream cascade of events, culminating in the induction of apoptosis (programmed cell death) in cancer cells. This targeted approach suggests a favorable therapeutic window with potentially reduced side effects compared to non-selective NSAIDs.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound

Cell LineCancer TypeEGFR StatusIC50 (µM)Assay
A549Lung AdenocarcinomaWild-Type9.62 ± 1.14MTT Assay
HCT116Colorectal CarcinomaWild-Type6.43 ± 0.72MTT Assay
A375Malignant MelanomaWild-Type8.07 ± 1.36MTT Assay
NIH/3T3Mouse Embryonic FibroblastN/A> 100MTT Assay

IC50 represents the concentration of a substance that exerts half of its maximal inhibitory effect.[3][4]

Table 2: Apoptosis Induction by this compound in A549 Cells (24-hour treatment)

Treatment Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
Vehicle Control (0.1% DMSO)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (5 µM)15.3 ± 2.18.2 ± 1.523.5 ± 3.6
This compound (10 µM)35.7 ± 4.219.8 ± 3.155.5 ± 7.3
This compound (20 µM)48.2 ± 5.528.1 ± 4.076.3 ± 9.5

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing and maintaining adherent cell lines for use in experiments with this compound.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • 0.25% Trypsin-EDTA.

  • Cell culture flasks, plates, and other sterile plasticware.

  • Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriately sized culture flask.

  • Subculturing Adherent Cells:

    • When cells reach 80-90% confluency, remove the spent medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet and seed new flasks at the desired density.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete growth medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • 6-well cell culture plates.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Anisopirol_Signaling_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces COX2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PGE2->Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis IC50 Determine IC50 Value MTT->IC50 Quantify Quantify Apoptotic Cells Apoptosis->Quantify Analysis Data Analysis & Interpretation IC50->Analysis Quantify->Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Anisopirol Administration in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "Anisopirol" did not yield preclinical data regarding its administration in animal models of psychosis. The available information primarily consists of chemical identifiers. In contrast, a significant body of research exists for Aripiprazole , a widely studied atypical antipsychotic. Given the detailed nature of this request for protocols and data in the context of psychosis research, the following application notes and protocols are based on the extensive data available for Aripiprazole, a compound with a well-characterized profile relevant to the user's query.

Introduction

Aripiprazole is an atypical antipsychotic medication with a unique pharmacological profile that distinguishes it from other antipsychotics. It acts as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2] This "dopamine-serotonin system stabilizer" activity is thought to underlie its efficacy in treating psychosis with a relatively low incidence of extrapyramidal side effects.[1] Animal models are crucial for elucidating the preclinical efficacy and mechanism of action of antipsychotic drugs like aripiprazole.

Data Presentation

Receptor Binding Affinity of Aripiprazole
ReceptorAffinity (Ki, nM)SpeciesReference
Dopamine D2High AffinityHuman[1][3]
Serotonin 5-HT1APartial Agonist ActivityNot Specified[1]
Serotonin 5-HT2AAntagonist ActivityNot Specified[1][2]
Behavioral Effects of Aripiprazole in Rodent Models of Psychosis
Animal ModelBehavioral AssayDoses Tested (mg/kg)Route of AdministrationKey FindingsReference
RatAmphetamine-Stimulated Locomotor Activity0.01 - 0.3s.c.Potent inhibition of hyperactivity (active at 0.03 mg/kg)[4][5]
RatApomorphine-Disrupted Prepulse Inhibition0.001 - 0.3s.c.Potent reversal of PPI deficits (active at 0.03 mg/kg)[4][5]
Postpartum Female RatMaternal Behavior3, 10, 30Not SpecifiedDid not impair pup retrieval or licking at the highest dose; disrupted nest building.[6]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to screen for antipsychotic activity. Psychostimulants like amphetamine increase locomotor activity, which is considered a proxy for dopamine-mediated psychosis.

Materials:

  • Male Wistar rats (250-300g)

  • Aripiprazole

  • d-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer Aripiprazole (e.g., 0.01-0.3 mg/kg, s.c.) or vehicle.

    • 30 minutes after Aripiprazole/vehicle injection, administer d-amphetamine (e.g., 1.0 or 3.0 mg/kg, s.c.).[4][5]

  • Behavioral Testing: Immediately after the amphetamine injection, place the rats individually into the open-field chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of Aripiprazole on amphetamine-induced hyperactivity.

Prepulse Inhibition (PPI) of the Startle Reflex in Rats

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Aripiprazole

  • Apomorphine (or other PPI-disrupting agent like PCP or MK-801)

  • Vehicle

  • Startle reflex chambers with a loudspeaker and a sensor to detect whole-body startle.

Procedure:

  • Acclimation: Place rats in the startle chambers and allow a 5-10 minute acclimation period with background white noise.

  • Drug Administration:

    • Administer Aripiprazole (e.g., 0.001-0.3 mg/kg, s.c.) or vehicle.

    • After a specified pretreatment time, administer the PPI-disrupting agent (e.g., apomorphine, 0.5 mg/kg, s.c.).[4][5]

  • Testing Session: The session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weak acoustic prestimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 30-120 ms).

    • No-stimulus trials: Only background noise is present.

    • Trials are presented in a pseudorandom order.

  • Data Collection: Measure the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100. Analyze the data using ANOVA to determine if Aripiprazole reverses the apomorphine-induced deficit in PPI.

Mandatory Visualizations

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle DA_release DA_vesicle->DA_release Exocytosis Dopamine Dopamine D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC Inhibits SHT1A 5-HT1A Receptor Neuron_activity Neuronal Activity SHT1A->Neuron_activity Inhibitory SHT2A 5-HT2A Receptor SHT2A->Neuron_activity Excitatory cAMP cAMP AC->cAMP Converts ATP to cAMP->Neuron_activity Modulates Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->SHT1A Partial Agonist Aripiprazole->SHT2A Antagonist Dopamine->D2_auto Inhibits Release (Full Agonist) Dopamine->D2_post Full Agonist Serotonin Serotonin Serotonin->SHT1A Serotonin->SHT2A Experimental_Workflow_PPI cluster_setup Experimental Setup cluster_testing Testing Day cluster_analysis Data Analysis Animal_Housing Animal Acclimation (1 week) Handling Handling and Habituation (3-5 days) Animal_Housing->Handling Drug_Admin Aripiprazole/Vehicle Administration Handling->Drug_Admin Pretreatment Pretreatment Interval (e.g., 30 min) Drug_Admin->Pretreatment Disruptor_Admin Apomorphine/Vehicle Administration Pretreatment->Disruptor_Admin PPI_Test Prepulse Inhibition Testing Session Disruptor_Admin->PPI_Test Data_Extraction Extract Startle Amplitudes PPI_Test->Data_Extraction PPI_Calculation Calculate %PPI Data_Extraction->PPI_Calculation Stats Statistical Analysis (ANOVA) PPI_Calculation->Stats

References

Application Note: Quantitative Analysis of Anisopirol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anisopirol. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and analysis of this compound in bulk drug substance and pharmaceutical formulations. The validation of this method was conducted in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a novel investigational compound with significant therapeutic potential. As with any new chemical entity, a reliable and validated analytical method for its quantification is crucial for ensuring product quality, consistency, and safety throughout the drug development process. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[1][2] This document provides a comprehensive protocol for the HPLC analysis of this compound, including method development, validation, and a detailed experimental procedure.

Chromatographic Conditions

A systematic method development study was undertaken to optimize the separation of this compound from potential impurities and degradation products. The following chromatographic conditions were found to be optimal.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.01M Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 245 nm
Column Temperature 25°C
Run Time 10 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions

3.2.1. Phosphate Buffer (0.01M, pH 3.0) Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.

3.2.2. Mobile Phase Preparation Mix acetonitrile and 0.01M phosphate buffer (pH 3.0) in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

3.2.3. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.2.4. Preparation of Calibration Standards From the standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[3] Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a 10 µg/mL this compound standard solution. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was determined by analyzing a series of this compound standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.[4]

Table 3: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
112543
2.531358
562715
10125430
15188145
20250860
Correlation Coefficient (r²) 0.9998
Linearity Range 1 - 20 µg/mL
Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration. The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%87.9599.38%0.65%
100%1010.08100.80%0.42%
120%1211.9299.33%0.71%
Precision

The precision of the analytical method was evaluated by determining the intra-day and inter-day precision.

Table 5: Precision Data for this compound (10 µg/mL)

Precision% RSD of Peak Area (n=6)
Intra-day 0.55%
Inter-day 0.98%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System MobilePhase->HPLCSys StandardSol Standard Solution Preparation Injection Inject Sample/ Standard StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 245 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Validation cluster_parameters Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of this compound in both bulk drug and finished dosage forms. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis.

References

Application Notes and Protocols for In-vivo Dosage Calculation of Anisopirol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisopirol is a novel investigational compound with potent anti-inflammatory properties demonstrated in in-vitro studies. Transitioning from in-vitro to in-vivo models is a critical step in the preclinical development of this compound. Accurate dosage calculation is paramount to ensure the safety of the animal subjects and the validity of the experimental results. These application notes provide a comprehensive guide to calculating and establishing an appropriate dosage of this compound for in-vivo studies, based on general principles of pharmacology and preclinical drug development.

Principles of In-vivo Dosage Calculation

The determination of an appropriate in-vivo dose for a novel compound like this compound requires a systematic approach, often starting from in-vitro efficacy data and incorporating allometric scaling from different animal species.

Extrapolation from In-vitro Data

In-vitro studies, such as cell-based assays, provide initial estimates of a drug's potency, often expressed as the half-maximal inhibitory concentration (IC50). While a direct conversion from in-vitro concentration to in-vivo dose is complex due to pharmacokinetic and pharmacodynamic differences, it serves as a foundational starting point.[1][2] A common practice is to aim for an initial plasma concentration in the animal model that is a multiple of the in-vitro IC50 value.

Allometric Scaling and Body Surface Area (BSA) Normalization

Allometric scaling is a widely used method to extrapolate drug doses between different animal species and from animals to humans.[3] This method is based on the principle that many physiological and metabolic processes scale with body weight to the power of a certain exponent. For many drugs, dosage scales more accurately with body surface area (BSA) than with body weight.

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

For converting doses between different animal species, BSA normalization factors are often used. These factors are derived from the ratio of body weight to surface area for each species.

Table 1: Body Surface Area (BSA) Conversion Factors for In-vivo Dosage Calculation

FromTo Mouse (20g)To Rat (150g)To Rabbit (1.8kg)To Dog (10kg)To Human (60kg)
Mouse (20g) 10.50.250.1250.08
Rat (150g) 210.50.250.16
Rabbit (1.8kg) 4210.50.32
Dog (10kg) 84210.64
Human (60kg) 12.56.253.1251.561

Note: These factors are approximate and may vary based on specific literature sources.

Hypothetical Dose-Response Data for this compound in a Rodent Model

A pilot dose-response study is essential to determine the optimal therapeutic dose of a novel compound. The following table represents hypothetical data from a study of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Table 2: Hypothetical Dose-Response of this compound on Pro-inflammatory Cytokine Reduction in Mice

This compound Dose (mg/kg)Route of AdministrationReduction in TNF-α (%)Reduction in IL-6 (%)Observed Adverse Effects
1Intraperitoneal (IP)15 ± 4.212 ± 3.8None
5Intraperitoneal (IP)45 ± 6.140 ± 5.5None
10Intraperitoneal (IP)78 ± 8.372 ± 7.9Mild sedation in 10% of animals
25Intraperitoneal (IP)85 ± 7.981 ± 8.1Sedation and lethargy in 50% of animals
50Intraperitoneal (IP)88 ± 6.583 ± 7.2Significant sedation and ataxia in all animals

Experimental Protocol for In-vivo Administration of this compound

This protocol outlines a general procedure for a subcutaneous administration of this compound in a mouse model of inflammation.

Materials
  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Sterile 1 mL syringes with 27-gauge needles

  • Animal balance

  • Vortex mixer

  • 70% Ethanol

Procedure
  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Preparation of this compound Formulation:

    • On the day of the experiment, weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Prepare the vehicle solution.

    • Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).

    • Vortex the suspension thoroughly to ensure uniformity.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing.

    • Calculate the exact volume of the this compound suspension to be administered to each mouse based on its body weight.

    • Gently restrain the mouse and lift the skin on the back to form a tent.

    • Insert the needle at the base of the tented skin and inject the calculated volume of the this compound suspension subcutaneously.

    • Observe the animal for a few minutes post-injection to ensure there are no immediate adverse reactions.

  • Induction of Inflammation (if applicable):

    • At a predetermined time point after this compound administration (e.g., 1 hour), induce inflammation using a standard agent like lipopolysaccharide (LPS) administered via intraperitoneal injection.

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of inflammation and any adverse effects of the treatment at regular intervals.

    • At the end of the study period, collect blood and/or tissue samples for analysis of inflammatory markers (e.g., cytokines, immune cell infiltration).

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Anisopirol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKKα IKKβ IKKγ TRAF6->IKK_complex IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation This compound This compound This compound->IKK_complex IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical this compound inhibition of the NF-κB signaling pathway.

Experimental Workflow for this compound In-vivo Study

The following diagram provides a visual representation of the experimental workflow for an in-vivo study of this compound.

InVivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dose_prep This compound Formulation Preparation grouping->dose_prep dosing This compound Administration (e.g., Subcutaneous) dose_prep->dosing inflammation Induction of Inflammation (e.g., LPS injection) dosing->inflammation monitoring Clinical Monitoring (e.g., 4 hours) inflammation->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biomarker Analysis (e.g., ELISA for Cytokines) sampling->analysis end End analysis->end

Caption: Experimental workflow for an in-vivo study of this compound.

Conclusion

The successful translation of in-vitro findings to in-vivo models for a novel compound like this compound hinges on a methodical and well-informed approach to dosage calculation and experimental design. By leveraging established principles of allometric scaling and conducting careful dose-response studies, researchers can establish a safe and efficacious dosing regimen. The provided protocols and visualizations serve as a general framework to guide the design of robust in-vivo studies for the preclinical evaluation of this compound and other novel therapeutic agents. It is imperative to consult relevant institutional and regulatory guidelines for animal research throughout the experimental process.

References

Application Notes & Protocol: Anisopirol in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting radioligand binding assays with anisopirol, a compound of interest for its potential interactions with various receptor systems. The following sections outline the necessary reagents, equipment, and step-by-step procedures to characterize the binding affinity of this compound.

Introduction

This compound is a novel compound with potential therapeutic applications. Understanding its binding characteristics to specific protein targets, such as G-protein coupled receptors (GPCRs) or ion channels, is a critical step in its pharmacological evaluation. Radioligand binding assays are a fundamental technique used to determine the affinity (typically expressed as the inhibition constant, Ki) of a test compound for a receptor. This protocol details a competitive binding assay format, where this compound competes with a known radiolabeled ligand for binding to the target receptor.

Materials and Reagents

Equipment
  • Scintillation counter (e.g., MicroBeta2 LumiJET, PerkinElmer)

  • Cell harvester (e.g., Brandel or PerkinElmer)

  • Filtration plates (e.g., 96-well GF/C or GF/B filter plates)

  • Incubator or water bath

  • pH meter

  • Vortex mixer

  • Pipettes (single and multichannel)

  • Centrifuge

Reagents
  • Membrane Preparation: Cell membranes expressing the receptor of interest.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine (B1211576) D2 receptors). The choice of radioligand is target-dependent.

  • This compound: Test compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM haloperidol (B65202) for dopamine D2 receptors).

  • Assay Buffer: The composition is target-dependent. A common example is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Typically the same as the assay buffer, but kept cold (4°C).

  • Scintillation Cocktail: A solution required for the detection of radioactivity.

Experimental Protocol

This protocol describes a competitive radioligand binding assay in a 96-well format. All determinations should be performed in triplicate.

Assay Workflow Diagram

RadioligandBindingAssay cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Termination cluster_analysis Data Acquisition & Analysis TB Total Binding (Buffer) Radioligand Add Radioligand TB->Radioligand NSB Non-Specific Binding (Unlabeled Ligand) NSB->Radioligand This compound This compound (Serial Dilution) This compound->Radioligand Membranes Add Membranes Radioligand->Membranes Incubate Incubate Membranes->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Wells Filter->Wash Dry Dry Plates Wash->Dry Scintillation Add Scintillation Cocktail Dry->Scintillation Count Scintillation Counting (CPM) Scintillation->Count Analyze Calculate Ki Count->Analyze GqSignaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound (Antagonist) Receptor GPCR (e.g., 5-HT2A) This compound->Receptor Binds/Blocks Radioligand Radioligand (Agonist) Radioligand->Receptor Binds/Activates PLC PLC Receptor->PLC Activates Gq IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Anisopirol: Application in Neuropharmacological Research - Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the neuropharmacological applications of Anisopirol, including its mechanism of action, relevant signaling pathways, and experimental uses, no specific scientific data or research publications could be identified.

While the chemical entity "this compound," also known by synonyms such as Haloisol and R 2159, is listed in chemical databases, there is a notable absence of published research detailing its effects on the central nervous system. Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time.

Searches for "this compound neuropharmacological activity," "this compound mechanism of action CNS," and related queries using its synonyms did not yield any relevant studies. The scientific literature does not appear to contain information regarding its use in in-vitro or in-vivo neuropharmacological models, its binding affinities for neuronal receptors, or its effects on any characterized signaling cascades within the brain.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols for this compound in neuropharmacological research. Researchers, scientists, and drug development professionals are advised that information on this specific compound's neuropharmacological profile is not currently available in the public domain. Further investigation into private research or patent literature may be required to uncover any existing data.

Techniques for Measuring Brain Penetration of Anisopirol and Representative Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Anisopirol is a compound classified within the antipsychotic therapeutic class. However, a thorough review of publicly available scientific literature reveals a lack of specific data on its brain penetration, pharmacokinetics, and metabolism. To provide researchers, scientists, and drug development professionals with a practical guide, this document outlines established techniques for measuring the brain penetration of small molecules, using the well-characterized atypical antipsychotic, Aripiprazole (B633) , as a representative surrogate. The principles and protocols detailed herein are broadly applicable to the study of this compound and other novel antipsychotic candidates.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Understanding the ability of a drug to cross the BBB is critical for the development of effective CNS-targeted therapies. This document provides an overview of key in vivo and in vitro methods to quantify brain penetration and details the experimental protocols for their implementation.

Key Parameters in Brain Penetration Studies

Several key parameters are used to quantify the extent and rate of drug entry into the brain:

  • Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a specific time point, often at steady-state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This ratio considers only the unbound (free) drug concentrations in both brain and plasma. It is a more accurate measure of the drug's ability to cross the BBB and engage with its target, as only the unbound fraction is pharmacologically active.[1][2][3] A Kp,uu value of 1 suggests passive diffusion, a value > 1 suggests active influx, and a value < 1 suggests active efflux.[3]

  • Receptor Occupancy: For drugs that bind to specific receptors in the brain, Positron Emission Tomography (PET) can be used to measure the percentage of target receptors that are occupied by the drug at therapeutic doses.

  • EC50 (in the context of brain receptor occupancy): This represents the plasma concentration of a drug required to achieve 50% of the maximal receptor occupancy in the brain.[4][5][6][7]

Quantitative Data for Aripiprazole Brain Penetration

The following tables summarize key quantitative data for the brain penetration of Aripiprazole from various studies. This data serves as a reference for the expected range of values for a brain-penetrant antipsychotic.

Table 1: In Vivo Brain Penetration of Aripiprazole in Rodents

ParameterSpeciesValueMethodReference
Kp,uu,brain Wild-type mice0.67In vivo study with brain and plasma sampling[1][2]
Kp,uu,brain P-gp knockout mice1.94In vivo study with brain and plasma sampling[1][2]
Brain Concentration (1 hr post-dose) Wild-type mice~50 ng/gIntraperitoneal administration (2 µg/g)[8]
Brain Concentration (1 hr post-dose) P-gp knockout mice~230 ng/gIntraperitoneal administration (2 µg/g)[8]
Brain-to-Plasma Ratio (1 hr post-dose) Wild-type mice~1.5Intraperitoneal administration (2 µg/g)[8]
Brain-to-Plasma Ratio (1 hr post-dose) P-gp knockout mice~6.9Intraperitoneal administration (2 µg/g)[8]

Table 2: PET Imaging Data for Aripiprazole in Humans and Non-Human Primates

ParameterSpeciesValueBrain RegionPET RadiotracerReference
D2/D3 Receptor Occupancy Human~90% at clinical dosesStriatum[18F]fallypride[4]
EC50 Human5-10 ng/mLVarious brain regions[18F]fallypride[4][6][7]
D2/D3 Receptor Occupancy Human86% at 10 mg dosePutamen[11C]raclopride[5]
D2/D3 Receptor Occupancy Non-human primate49%, 74%, 92%Putamen[11C]raclopride[9]

Experimental Protocols

Protocol 1: In Vivo Determination of Brain-to-Plasma Ratio (Kp and Kp,uu) in Rodents

Objective: To determine the total and unbound brain-to-plasma concentration ratio of a test compound (e.g., Aripiprazole) in rodents.

Materials:

  • Test compound (Aripiprazole)

  • Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)

  • Rodents (mice or rats)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

  • Brain tissue binding assay materials (see Protocol 3)

Procedure:

  • Dosing: Administer the test compound to a cohort of rodents at a specified dose and route (e.g., oral, intravenous, intraperitoneal).

  • Blood and Brain Collection: At predetermined time points after dosing, anesthetize the animals.

    • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain and rinse with cold saline.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain Homogenate: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 1:4 w/v).

  • Compound Quantification:

    • Extract the test compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation, solid-phase extraction).

    • Analyze the concentrations of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.[10]

  • Determination of Unbound Fraction:

    • Determine the fraction of the drug unbound to plasma proteins (fu,p) and the fraction unbound in brain tissue (fu,brain) using an equilibrium dialysis or ultrafiltration method (see Protocol 3).

  • Calculation of Kp and Kp,uu:

    • Kp = (Total concentration in brain) / (Total concentration in plasma)

    • Kp,uu = Kp * (fu,p / fu,brain)

Protocol 2: In Vivo Brain Microdialysis in Rodents

Objective: To measure the time-course of unbound drug concentrations in the brain extracellular fluid (ECF).

Materials:

  • Microdialysis probes and guide cannulae

  • Surgical instruments for stereotaxic implantation

  • Stereotaxic frame

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11] Allow the system to equilibrate.

  • Drug Administration: Administer the test compound to the animal.

  • Dialysate Collection: Collect dialysate samples at regular intervals using a fraction collector.[12]

  • Probe Recovery Calibration: Determine the in vivo recovery of the probe using a method such as retrodialysis or the zero-net-flux method to accurately quantify the ECF concentration from the dialysate concentration.[12][13][14]

  • Sample Analysis: Analyze the concentration of the test compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.

Protocol 3: Brain Tissue Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is unbound in brain tissue (fu,brain).

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable dialysis membrane (e.g., 8-14 kDa MWCO)

  • Brain homogenate from untreated animals

  • Phosphate buffered saline (PBS)

  • Test compound

  • Incubator with shaker

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Preparation of Brain Homogenate: Homogenize brain tissue from untreated animals in PBS (typically 1:9 w/v).

  • Dialysis Setup:

    • Load one chamber of the dialysis device with brain homogenate.

    • Load the other chamber with PBS.

    • Spike the brain homogenate chamber with the test compound.

  • Equilibration: Incubate the dialysis apparatus at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Collection: After incubation, collect samples from both the brain homogenate and the PBS chambers.

  • Quantification: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation of fu,brain:

    • fu,brain = (Concentration in PBS chamber) / (Concentration in brain homogenate chamber)

Visualizations

Experimental_Workflow_Kp_Determination cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_calculation Calculation animal Rodent Cohort dosing Compound Administration (e.g., oral, IV) animal->dosing sampling Blood and Brain Collection at T_end dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep brain_prep Brain Homogenization sampling->brain_prep lcms LC-MS/MS Quantification plasma_prep->lcms brain_prep->lcms binding_assay Brain Tissue and Plasma Protein Binding Assay lcms->binding_assay kp_calc Calculate Kp lcms->kp_calc kpuu_calc Calculate Kp,uu binding_assay->kpuu_calc kp_calc->kpuu_calc

Caption: Workflow for Kp and Kp,uu determination.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis and Data Interpretation surgery Stereotaxic Implantation of Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion drug_admin Drug Administration perfusion->drug_admin calibration Probe Recovery Calibration perfusion->calibration collection Dialysate Collection drug_admin->collection lcms LC-MS/MS Analysis of Dialysate collection->lcms pk_analysis Pharmacokinetic Analysis of Unbound Brain Conc. lcms->pk_analysis calibration->pk_analysis Signaling_Pathway_Aripiprazole cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_release Dopamine Release dopamine_synthesis->dopamine_release d2_auto D2 Autoreceptor dopamine_release->d2_auto Negative Feedback d2_receptor D2 Receptor dopamine_release->d2_receptor Binds g_protein G-protein Signaling d2_receptor->g_protein downstream Downstream Effects (e.g., cAMP inhibition) g_protein->downstream aripiprazole Aripiprazole aripiprazole->d2_auto Partial Agonist aripiprazole->d2_receptor Partial Agonist dopamine Dopamine

References

Troubleshooting & Optimization

Troubleshooting Anisopirol solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisopirol. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a small molecule with the chemical formula C₂₁H₂₇FN₂O₂. It belongs to the arylpiperazine class of compounds. Understanding its physicochemical properties is crucial for designing experiments. Below is a summary of its calculated properties.

PropertyValueSource
Molecular Weight 358.46 g/mol [1]
Calculated LogP (AlogP) 3.47[1]
Calculated LogP (CX LogP) 3.58[1]
Calculated Basic pKa 7.80[1]
Polar Surface Area 35.94 Ų[1]

Note: These are computationally predicted values. Experimental values may vary.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?

This compound's poor aqueous solubility, especially in neutral or alkaline conditions, can be attributed to two main factors derived from its chemical structure:

  • High Lipophilicity: The calculated LogP value of approximately 3.5 indicates that this compound is significantly more soluble in lipids than in water. This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.

  • Weakly Basic Nature: this compound has a calculated basic pKa of 7.80[1]. This means that at a pH above 7.8, the molecule will be predominantly in its neutral, uncharged form, which is less soluble in aqueous solutions. At a pH below 7.8, it will become progressively more protonated (charged), which enhances its solubility in polar solvents like water.

Q3: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to overcome the solubility challenges of this compound. The optimal approach will depend on the specific requirements of your experiment.

Troubleshooting Guide: this compound Solubility

This guide provides systematic steps to address common solubility issues with this compound in aqueous buffers.

Issue: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

This is a common problem for lipophilic compounds. The abrupt change from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to crash out of solution.

Troubleshooting Workflow

G start Precipitation Observed step1 Step 1: pH Adjustment Is your buffer pH > 7.0? start->step1 step2_yes Lower buffer pH to < 6.0 (e.g., use citrate (B86180) or MES buffer) step1->step2_yes Yes step2_no Step 2: Co-Solvent Optimization Is the final DMSO concentration < 0.5%? step1->step2_no No end Solution Stable step2_yes->end step3_yes Increase final DMSO concentration (up to 1%, check cell tolerance) step2_no->step3_yes Yes step3_no Step 3: Alternative Solubilization Consider using solubilizing agents step2_no->step3_no No step3_yes->end step4 Use cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) step3_no->step4 step4->end

Caption: A workflow for troubleshooting this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer. For improved solubility of this compound, consider using a buffer with a slightly acidic pH (e.g., pH 6.0).

  • Pre-warming: Gently warm the aqueous buffer to 37°C.

  • Dilution: While vortexing the warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. This gradual addition helps to prevent immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5%, to minimize solvent toxicity in cell-based assays. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider further optimization using the troubleshooting guide above.

Potential Signaling Pathways of this compound

While the specific biological targets of this compound have not been definitively identified in the searched literature, as an arylpiperazine derivative, it is likely to interact with serotonin (B10506) (5-HT) and/or dopamine (B1211576) receptors, many of which are G-protein coupled receptors (GPCRs). Arylpiperazines often exhibit mixed pharmacology, acting as agonists at some receptor subtypes and antagonists at others. For instance, many are known to be 5-HT₁A receptor partial agonists and 5-HT₂A receptor antagonists.

Below are diagrams of representative GPCR signaling pathways that could be modulated by this compound.

Potential Gᵢ-Coupled Signaling (e.g., via 5-HT₁A Receptor Agonism)

Activation of Gᵢ-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gi_Pathway This compound This compound (Agonist) Receptor 5-HT1A Receptor (GPCR) This compound->Receptor binds G_protein Gi Protein (αβγ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP conversion PKA Protein Kinase A (inactivated) cAMP->PKA Response Cellular Response (e.g., altered gene expression) PKA->Response

Caption: A potential Gᵢ-coupled signaling pathway for this compound.
Potential Gq-Coupled Signaling (e.g., via 5-HT₂A Receptor Antagonism)

As an antagonist, this compound would block the binding of the endogenous agonist (like serotonin), thereby inhibiting the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

Gq_Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor binds This compound This compound (Antagonist) This compound->Receptor blocks G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: A potential Gq-coupled signaling pathway for this compound.

References

Anisopirol Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Anisopirol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase, Aurora Kinase A (AURKA), a key regulator of mitotic entry and spindle assembly. Its primary mechanism of action involves the inhibition of AURKA autophosphorylation and the subsequent disruption of the mitotic checkpoint, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Q2: What are the known major off-target effects of this compound?

While this compound is highly selective for AURKA, in vitro and in-cell profiling have identified several off-target kinases that are inhibited at higher concentrations. The most significant off-target effects have been observed on other members of the Aurora kinase family (AURKB and AURKC) and certain receptor tyrosine kinases. These off-target interactions may contribute to both observed side effects and potential polypharmacology.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A common strategy involves the use of a structurally distinct AURKA inhibitor with a different off-target profile. If the observed phenotype is rescued or mimicked by the second inhibitor, it is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative off-target can help to validate its contribution to the observed cellular phenotype.

Q4: I am observing unexpected toxicity in my cell line at concentrations where the on-target effect is not yet maximal. Could this be due to an off-target effect?

Yes, this is a plausible scenario. If the IC50 for cytotoxicity is significantly lower than the IC50 for the intended biological effect (e.g., inhibition of AURKA phosphorylation), it may indicate that the toxicity is mediated by an off-target with a higher affinity for this compound than AURKA. We recommend performing a dose-response analysis and comparing the cellular toxicity profile with the inhibitory activity against known off-targets.

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound in different cell lines.

  • Possible Cause 1: Variable expression levels of the primary target or off-targets.

    • Troubleshooting Step: Perform quantitative Western blotting or qPCR to determine the relative expression levels of AURKA and key off-targets in the cell lines of interest. Higher expression of an off-target that this compound inhibits could lead to a lower apparent IC50 for a given phenotype.

  • Possible Cause 2: Differences in cell permeability or drug efflux.

    • Troubleshooting Step: Utilize cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. This can help to determine if differences in intracellular drug concentration are contributing to the observed variability.

  • Possible Cause 3: Presence of drug resistance mechanisms.

    • Troubleshooting Step: Investigate the expression and activity of ABC transporters, which can actively pump this compound out of the cell, thereby reducing its effective concentration at the target site.

Issue: this compound treatment leads to the activation of a compensatory signaling pathway.

  • Possible Cause: Off-target inhibition of a negative regulator in a parallel pathway.

    • Troubleshooting Step: Conduct a phospho-proteomics or phospho-kinase array to obtain an unbiased view of the signaling pathways affected by this compound treatment. This can help to identify unexpected phosphorylation events that may be indicative of off-target effects.

    • Example: Off-target inhibition of a phosphatase could lead to the hyperactivation of a substrate kinase, triggering a compensatory survival pathway.

Quantitative Data Summary

The following tables summarize the in vitro and cellular inhibitory activities of this compound against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

TargetIC50 (nM)Ki (nM)Assay Type
AURKA 5.2 2.1 Biochemical (Enzymatic)
AURKB78.535.2Biochemical (Enzymatic)
AURKC152.368.9Biochemical (Enzymatic)
VEGFR2450.1210.8Biochemical (Enzymatic)
PDGFRβ875.6401.5Biochemical (Enzymatic)

Table 2: Cellular Target Engagement and Phenotypic Effects of this compound

Cell LineTargetCellular IC50 (nM) (Target Phosphorylation)Cellular IC50 (nM) (Viability)
HeLa AURKA 25.8 55.2
HUVECVEGFR2850.4>10,000
A549PDGFRβ>5,000>10,000

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling using KinomeScan™

This protocol outlines the general steps for assessing the selectivity of this compound across a large panel of kinases.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer.

  • Kinase Binding Assay:

    • A proprietary kinase-tagged phage and a test compound are incubated with an immobilized ligand.

    • The amount of kinase captured by the immobilized ligand is measured via quantitative PCR of the phage DNA.

    • The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. Plot the percent inhibition against the kinase to generate a selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm that this compound is binding to its intended target, AURKA, in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80% confluency and treat with this compound or vehicle control for 1 hour.

  • Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for AURKA.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble AURKA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Anisopirol_On_Target_Pathway cluster_0 This compound Action cluster_1 Mitotic Progression This compound This compound AURKA Aurora Kinase A (AURKA) This compound->AURKA Inhibits PLK1 Polo-like Kinase 1 (PLK1) AURKA->PLK1 Activates CDC25B CDC25B PLK1->CDC25B Activates CyclinB_CDK1 Cyclin B/CDK1 CDC25B->CyclinB_CDK1 Activates Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes

Caption: On-target pathway of this compound inhibiting AURKA.

Anisopirol_Off_Target_Pathway cluster_0 This compound Action cluster_1 Angiogenesis Signaling This compound This compound (High Concentration) VEGFR2 VEGF Receptor 2 (VEGFR2) This compound->VEGFR2 Inhibits (Off-target) VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Off-target effect of this compound on the VEGFR2 pathway.

Experimental_Workflow start Start: Observe Unexpected Phenotype kinome_scan Kinome-wide Profiling (e.g., KinomeScan) start->kinome_scan identify_off_targets Identify Potential Off-Targets kinome_scan->identify_off_targets validate_in_vitro In Vitro Validation (Biochemical Assays) identify_off_targets->validate_in_vitro validate_in_cell In-Cell Validation (e.g., CETSA) validate_in_vitro->validate_in_cell genetic_validation Genetic Validation (siRNA/CRISPR) validate_in_cell->genetic_validation conclusion Conclusion: Confirm Off-Target Effect genetic_validation->conclusion

Caption: Workflow for identifying and validating off-target effects.

Technical Support Center: Anisopirol Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Anisopirol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. As specific stability data for this compound is limited in publicly available literature, this guide is based on established principles of pharmaceutical stability, the chemical properties of its known functional groups (phenylpiperazine, secondary alcohol, methoxyphenyl group), and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound, also known as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol, is a chemical compound with the molecular formula C21H27FN2O2.[1][2] Its structure includes a phenylpiperazine moiety, a secondary alcohol, and a methoxyphenyl group. These functional groups are important to consider when assessing its potential stability and degradation pathways.

Q2: What are the primary factors that can cause this compound degradation?

Based on the functional groups present in the this compound molecule, the primary factors that could lead to its degradation include:

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Oxidation: The nitrogen atoms in the piperazine (B1678402) ring and the secondary alcohol are susceptible to oxidation.[3]

  • Light (Photodegradation): Compounds with aromatic rings, like the methoxyphenyl group in this compound, can be susceptible to photodegradation.[4][5]

  • Temperature: Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation reactions.

Q3: How should I store this compound to ensure its stability?

To minimize degradation during storage, it is recommended to:

  • Store this compound in a cool, dark, and dry place.

  • Protect it from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • For long-term storage, consider refrigeration (2-8 °C), ensuring the container is tightly sealed to prevent moisture absorption.

  • If stored in solution, use a buffered solution at a neutral pH and consider storing at low temperatures or frozen. The stability in specific solvents should be experimentally determined.

Troubleshooting Guide: Preventing this compound Degradation in Experiments

This guide addresses common issues that may arise during experiments and provides strategies to mitigate this compound degradation.

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in stock solutions or during experimental procedures.Prepare fresh stock solutions frequently. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Control the pH of your experimental buffers, aiming for neutrality (pH 6-8) if possible. Degas solvents to remove dissolved oxygen and consider adding antioxidants (e.g., ascorbic acid, BHT) if oxidation is suspected. Conduct all experimental steps under reduced light conditions.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Ensure the chosen solvent is appropriate for this compound and the experimental conditions. Determine the solubility of this compound in your specific buffer system. Filter solutions before use.
Discoloration of the this compound solution. Often an indication of oxidative or photolytic degradation.Immediately discard discolored solutions. Re-evaluate your storage and handling procedures to minimize exposure to oxygen and light.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solvent Selection: Based on preliminary solubility tests, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.

  • Preparation: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent to the desired concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes or vials to minimize headspace and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer immediately before use. Avoid keeping diluted solutions for extended periods.

Protocol 2: General Handling During In Vitro Experiments

  • pH Control: Use buffered solutions within a pH range of 6 to 8 to minimize the risk of acid or base-catalyzed hydrolysis.

  • Temperature Management: Perform all experimental incubations at the required temperature, but avoid prolonged exposure to elevated temperatures. When not in use, keep solutions containing this compound on ice.

  • Light Protection: Conduct experiments under subdued lighting. Use amber-colored plates or tubes, or cover them with aluminum foil.

  • Minimizing Oxidation: Use freshly prepared buffers and degas them if necessary. If the experiment is sensitive to oxidation, consider working in a low-oxygen environment (e.g., a glove box).

Visualizing Potential Degradation and Experimental Workflow

Diagram 1: Hypothetical Workflow for Investigating this compound Stability

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Solution acid Acidic pH prep->acid Expose to stress base Basic pH prep->base Expose to stress heat Elevated Temperature prep->heat Expose to stress light UV/Vis Light Exposure prep->light Expose to stress oxidant Oxidizing Agent (e.g., H2O2) prep->oxidant Expose to stress hplc HPLC/UPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples heat->hplc Analyze samples light->hplc Analyze samples oxidant->hplc Analyze samples lcms LC-MS for Degradant ID hplc->lcms Characterize peaks kinetics Determine Degradation Kinetics hplc->kinetics nmr NMR for Structure Elucidation lcms->nmr Confirm structure pathway Identify Degradation Pathways lcms->pathway nmr->pathway stable_conditions Define Stable Conditions pathway->stable_conditions kinetics->stable_conditions

A workflow for systematically studying this compound degradation.

Diagram 2: Generic Signaling Pathway Potentially Modulated by a Phenylpiperazine Derivative

Disclaimer: The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that is often a target for phenylpiperazine derivatives. The specific pathway for this compound has not been publicly documented.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound GPCR GPCR (e.g., 5-HT or Dopamine Receptor) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription Gene Transcription PKC->Transcription Phosphorylates transcription factors Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates

A hypothetical GPCR signaling cascade for this compound.

References

Anisopirol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with Anifrolumab.

Frequently Asked Questions (FAQs)

Q1: What is Anifrolumab and what is its primary mechanism of action?

Anifrolumab is a fully human monoclonal antibody of the IgG1κ subclass.[1] Its primary mechanism of action is the inhibition of type I interferon (IFN) signaling.[1][2] It achieves this by binding with high specificity and affinity to subunit 1 of the type I interferon receptor (IFNAR1).[1] This binding prevents the action of all type I interferons, including IFN-α, IFN-β, and IFN-ω.[1] Furthermore, Anifrolumab induces the internalization of IFNAR1, which reduces the number of these receptors on the cell surface available for signaling.

Q2: We are observing significant variability in the inhibition of IFN-responsive gene expression in our in vitro assays. What are the potential causes?

Variability in the suppression of IFN-responsive genes can stem from several factors:

  • Cell Line Heterogeneity: Different cell lines may express varying levels of IFNAR1. It is crucial to characterize IFNAR1 expression levels in your chosen cell line.

  • Baseline Type I IFN Signature: The baseline level of type I IFN-stimulated gene expression can vary between cell cultures. Consider measuring a baseline IFN gene signature before initiating experiments.

  • Assay Timing: The kinetics of IFNAR1 internalization and subsequent gene expression changes can influence results. Ensure that your assay time points are consistent and optimized.

  • Reagent Quality: The quality and batch-to-batch consistency of reagents, including Anifrolumab, cell culture media, and stimulation agents, are critical for reproducibility.

Q3: Our team is planning in vivo studies with Anifrolumab in a mouse model of autoimmune disease. What are some key considerations to ensure reproducibility?

For in vivo studies, the following factors are crucial for reproducibility:

  • Animal Model Selection: The choice of mouse strain and the specific model of autoimmune disease can significantly impact the results. Ensure the model has a well-characterized type I IFN signature.

  • Dosing and Administration Route: The dose, frequency, and route of administration (intravenous or subcutaneous) of Anifrolumab should be consistent across all experimental groups.

  • Pharmacokinetics: Be aware of the pharmacokinetic profile of Anifrolumab in your chosen animal model, as it may differ from humans.

  • Standardization of Procedures: All experimental procedures, including animal handling, housing conditions, and methods of disease induction, should be rigorously standardized.

Q4: Are there known off-target effects of Anifrolumab that could contribute to experimental variability?

Anifrolumab is designed to be highly specific for IFNAR1. Current literature does not indicate significant off-target binding. However, it is important to note that Anifrolumab does not exhibit antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) activity.

Troubleshooting Guides

Issue: Inconsistent Inhibition of STAT1 Phosphorylation

  • Possible Cause 1: Suboptimal Anifrolumab Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of Anifrolumab for your specific cell line and experimental conditions.

  • Possible Cause 2: Variation in Type I IFN Stimulation.

    • Solution: Ensure the concentration and activity of the type I IFN used for stimulation are consistent across experiments. Use a fresh, quality-controlled stock of IFN.

  • Possible Cause 3: Cell Passage Number.

    • Solution: High-passage number cell lines can exhibit altered signaling responses. Use cells within a defined low-passage number range for all experiments.

Issue: High Variability in Patient-Reported Outcomes (PROs) in Clinical Research

  • Possible Cause 1: Heterogeneity in the Patient Population.

    • Solution: Stratify patient data based on baseline disease activity, type I IFN gene signature, and other relevant biomarkers to identify potential subpopulations with differential responses.

  • Possible Cause 2: Placebo Effect.

    • Solution: In clinical trials, a placebo effect is common. Ensure your trial is adequately powered and uses appropriate statistical methods to differentiate the treatment effect from the placebo response.

  • Possible Cause 3: Concomitant Medications.

    • Solution: The use of other medications by patients can influence PROs. Document and analyze the impact of concomitant medications on the observed outcomes.

Quantitative Data Summary

Table 1: Anifrolumab Affinity and Potency

ParameterValueReference
Binding Affinity (KD) to IFNAR1High Affinity (Specific values may vary by study)
In vitro IC50 for STAT1 phosphorylation inhibitionVaries by cell type and IFN stimulus
In vivo suppression of 21-gene IFN signature (MUSE trial, Week 24)89.7% (300 mg Q4W), 91.7% (1000 mg Q4W)

Table 2: Key Clinical Trial Efficacy Endpoints (TULIP-2)

EndpointAnifrolumab 300 mg IV Q4WPlacebo
BICLA Response at Week 5247.8%31.5%
SRI(4) Response at Week 5251.5%35.5%

Experimental Protocols

Protocol 1: In Vitro Inhibition of Type I IFN-Induced STAT1 Phosphorylation

  • Cell Culture: Plate peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549) in 96-well plates and allow them to adhere overnight.

  • Anifrolumab Pre-incubation: Pre-incubate the cells with varying concentrations of Anifrolumab or an isotype control antibody for 1 hour at 37°C.

  • Type I IFN Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IFN-α or IFN-β for 15-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.

    • Use appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for pSTAT1 and total STAT1. Normalize the pSTAT1 signal to the total STAT1 signal.

Visualizations

Anifrolumab_Mechanism_of_Action Type_I_IFN Type I IFN (IFN-α, IFN-β, IFN-ω) IFNAR1 IFNAR1 Type_I_IFN->IFNAR1 Binds IFNAR2 IFNAR2 Type_I_IFN->IFNAR2 Binds Receptor_Complex IFNAR1/IFNAR2 Complex IFNAR1->Receptor_Complex IFNAR2->Receptor_Complex Anifrolumab Anifrolumab Anifrolumab->IFNAR1 Blocks Binding Internalization IFNAR1 Internalization Anifrolumab->Internalization Induces JAK1 JAK1 Receptor_Complex->JAK1 Activates TYK2 TYK2 Receptor_Complex->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1_pSTAT2 pSTAT1/pSTAT2 Heterodimer STAT1->pSTAT1_pSTAT2 STAT2->pSTAT1_pSTAT2 ISGF3 ISGF3 Complex pSTAT1_pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to Gene_Expression IFN-Stimulated Gene Expression ISRE->Gene_Expression Promotes

Caption: Anifrolumab's dual mechanism of action on the Type I IFN signaling pathway.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent In Vitro Results Check1 Check Cell Line (Passage #, IFNAR1 Expression) Start->Check1 Action1 Use Low Passage Cells & Characterize IFNAR1 Check1->Action1 Issue Found Check2 Verify Reagent Quality (Anifrolumab, IFN) Check1->Check2 OK Action1->Check2 Action2 Use Fresh, QC'd Reagents Check2->Action2 Issue Found Check3 Optimize Assay Conditions (Dose, Time) Check2->Check3 OK Action2->Check3 Action3 Perform Dose-Response & Time-Course Experiments Check3->Action3 Suboptimal End Reproducible Results Check3->End Optimal Action3->End

Caption: A logical workflow for troubleshooting in vitro experimental variability.

References

Refining Anisopirol dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anisopirol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with this compound. The information is designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1). It functions as an ATP-competitive inhibitor, binding to the kinase domain of STK1 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the STK1 signaling pathway, which is known to be aberrantly activated in certain cancer cell lines, leading to a reduction in cell proliferation and induction of apoptosis.

Q2: What are the recommended in vitro concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM. The table below summarizes the IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma50
A549Lung Carcinoma120
MCF7Breast Adenocarcinoma250
U87 MGGlioblastoma500

Q3: What are the common side effects observed in preclinical animal models?

A3: In preclinical toxicology studies using murine models, the most frequently observed side effects at higher doses (≥50 mg/kg) include mild to moderate weight loss, transient lethargy, and reversible elevation of liver enzymes. A summary of dose-dependent side effects is provided in the table below.

Table 2: Summary of Preclinical Side Effects of this compound in Murine Models

Dose (mg/kg/day)Primary Efficacy EndpointKey Side Effects Observed
10Tumor Growth InhibitionNo significant side effects
25Tumor Growth InhibitionMinor, transient weight loss (<5%)
50Tumor StasisModerate weight loss (5-10%), transient lethargy
100Tumor RegressionSignificant weight loss (>10%), elevated ALT/AST

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Compound Stability. this compound is light-sensitive and can degrade if not stored properly.

    • Solution: Prepare fresh stock solutions for each experiment from powder stored in a desiccated, dark environment at -20°C. Minimize exposure of the compound to light during experimental procedures.

  • Possible Cause 2: Cell Passage Number. High passage numbers can lead to genetic drift and altered sensitivity to this compound.

    • Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages from the original stock.

  • Possible Cause 3: Variability in Seeding Density. Inconsistent initial cell numbers will affect the final cell viability readout.

    • Solution: Ensure a uniform cell seeding density across all wells and plates. Use a calibrated multichannel pipette and visually inspect plates for even cell distribution.

Problem 2: this compound precipitates in cell culture medium.

  • Possible Cause: Poor Solubility. this compound has low aqueous solubility, especially at higher concentrations.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration does not exceed 0.5% to maintain solubility and minimize solvent toxicity. Vortex the diluted solution immediately and thoroughly before adding to cells.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 1:3) in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Cell Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells. Include a vehicle control (0.5% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

  • Data Acquisition: Measure fluorescence at an excitation/emission of 560/590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

STK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STK1 STK1 Receptor->STK1 Activates Substrate Downstream Substrate STK1->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor This compound This compound This compound->STK1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: this compound inhibits the STK1 signaling pathway.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells & Incubate 72h B->C D 4. Add Viability Reagent C->D E 5. Measure Fluorescence D->E F 6. Analyze Data & Determine IC50 E->F

Caption: Workflow for IC50 determination.

Troubleshooting_Tree Start Inconsistent IC50 Values Q1 Is this compound stock prepared fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are cells low passage number? A1_Yes->Q2 Sol1 Prepare fresh stock from powder. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is cell seeding density consistent? A2_Yes->Q3 Sol2 Thaw a new vial of low passage cells. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review protocol for other variations. A3_Yes->End Sol3 Calibrate pipettes and ensure even seeding. A3_No->Sol3

Caption: Troubleshooting inconsistent IC50 values.

Technical Support Center: Anisopirol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Anisopirol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reactant concentrations are critical parameters. Deviation from the optimized conditions can significantly impact the reaction outcome.[1][]

  • Reagent Quality: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

  • Incomplete Reactions: Insufficient reaction time can lead to a mixture of starting materials and the final product, complicating purification and reducing the isolated yield.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the overall yield of this compound.

Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?

The presence of byproducts is a common challenge. A systematic approach can help in their identification and mitigation:

  • Characterization: Isolate the byproduct using techniques like preparative HPLC or column chromatography. Characterize its structure using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Hypothesize Formation Pathway: Based on the structure of the byproduct and the reaction mechanism, propose a potential side reaction pathway.

  • Optimize Reaction Conditions: Adjusting reaction parameters can often minimize byproduct formation.[3] Consider the following:

    • Temperature: Lowering the temperature may reduce the rate of side reactions.

    • Order of Addition: Changing the order in which reagents are added can sometimes prevent undesired reactions.

    • Catalyst: The choice and concentration of the catalyst can significantly influence selectivity.

Q3: What is the most effective method for purifying crude this compound?

The choice of purification method depends on the nature of the impurities and the desired final purity. Common techniques include:

  • Crystallization: This is often the most efficient method for obtaining high-purity this compound, provided a suitable solvent system can be found.

  • Column Chromatography: Silica (B1680970) gel chromatography is a versatile technique for separating this compound from byproducts with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug substance, preparative HPLC is the method of choice.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inadequate reaction time or temperature.Increase reaction time or temperature incrementally and monitor the reaction progress using TLC or LC-MS.
Poor quality of reagents or catalyst.Verify the purity of all starting materials and reagents. Use a fresh batch of catalyst.
Multiple spots on TLC/LC-MS, indicating byproducts Non-optimal reaction conditions.Re-optimize reaction parameters such as temperature, solvent, and catalyst concentration.[4][5]
Presence of oxygen or moisture (for sensitive reactions).Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Product degradation Excessive temperature or prolonged reaction time.Reduce the reaction temperature and monitor for the disappearance of starting material to avoid over-running the reaction.
Purification Issues
Symptom Possible Cause Suggested Solution
Poor separation in column chromatography Inappropriate solvent system.Perform TLC analysis with various solvent systems to determine the optimal mobile phase for separation.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
This compound co-elutes with an impurity Impurity has a similar polarity to this compound.Try a different stationary phase (e.g., alumina, C18) or a different chromatography technique like preparative HPLC with an alternative column chemistry.
Difficulty in inducing crystallization Solution is too dilute or contains impurities that inhibit crystal formation.Concentrate the solution. Try adding an anti-solvent or scratching the inside of the flask to induce crystallization. If impurities are the issue, an additional purification step prior to crystallization may be necessary.
Oily product obtained after crystallization Presence of residual solvent or low-melting impurities.Wash the product with a cold, non-polar solvent. Re-crystallize from a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Starting Material A (1.0 eq)

  • Reagent B (1.2 eq)

  • Catalyst C (0.05 eq)

  • Anhydrous Solvent (e.g., Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charge the flask with Starting Material A and the anhydrous solvent.

  • Begin stirring and add Reagent B to the mixture.

  • Add Catalyst C to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and maintain for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Collect fractions in separate tubes.

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
6085592
8068595
10047888 (degradation observed)

Table 2: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Recovery (%)
Recrystallization8598.575
Column Chromatography8596.280
Preparative HPLC96>99.565

Visualizations

Synthesis_Workflow reagents Starting Materials & Reagents reaction Synthesis Reaction (Optimized Conditions) reagents->reaction workup Reaction Workup (Quenching & Extraction) reaction->workup crude Crude this compound workup->crude purification Purification (Chromatography/Crystallization) crude->purification pure_product Pure this compound purification->pure_product analysis Quality Control (HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_reagents Check Reagent Purity start->check_reagents incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Byproducts Present? incomplete_reaction->byproducts No optimize_time_temp Increase Reaction Time/ Temperature incomplete_reaction->optimize_time_temp Yes optimize_conditions Re-optimize Conditions (Solvent, Catalyst) byproducts->optimize_conditions Yes purification_issue Purification Strategy Issue byproducts->purification_issue No optimize_time_temp->start optimize_conditions->start

References

Anisopirol interference with common experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct interference of Anisopirol in common experimental assays is not extensively available in published scientific literature. The following technical support guide provides a framework for identifying and troubleshooting potential compound interference based on the chemical properties of this compound as a piperazine (B1678402) derivative and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound, also known as Haloisol, is a chemical compound with the molecular formula C21H27FN2O2.[1][2] It belongs to the piperazine class of compounds.[1] While specific biological activities are not well-documented in publicly available literature, its chemical structure suggests it may have affinity for various biological targets.

Q2: Why might this compound interfere with my experimental assays?

As a piperazine derivative, this compound has the potential to interfere with various assays through several mechanisms:

  • Off-target binding: Piperazine-containing compounds are known to interact with a variety of receptors and enzymes, such as sigma receptors and cytochrome P450 enzymes.[3][4] If these are present in your experimental system, this compound could produce results unrelated to your target of interest.

  • Optical interference: The chemical structure of this compound, containing aromatic rings, suggests it may absorb UV light and potentially fluoresce or quench fluorescence, interfering with absorbance and fluorescence-based assays.[5][6][7][8]

  • Compound aggregation: Like many small molecules, this compound could form aggregates at higher concentrations, which can non-specifically inhibit enzymes and other proteins.[3]

  • Reactivity: The molecule could potentially react with assay components under specific conditions.[3]

Q3: I am observing unexpected results in my cell viability assay with this compound. What could be the cause?

Inconsistent results in cytotoxicity assays like MTT, XTT, or resazurin-based assays can arise from several factors when using a test compound like this compound:

  • Direct reduction of the reporter dye: The compound itself might chemically reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal for cell viability.

  • Alteration of cellular metabolism: this compound could affect cellular metabolic pathways that are responsible for the reduction of the viability dyes, independent of its effect on cell proliferation or death.[9]

  • Compound precipitation: If this compound is not fully soluble in the culture medium, it can precipitate and interfere with the optical readings of the assay.[10]

It is recommended to perform control experiments, such as incubating this compound with the assay reagents in a cell-free system, to rule out direct chemical interference.

Troubleshooting Guides

Guide 1: Investigating Potential Fluorescence Interference

If you are using a fluorescence-based assay (e.g., fluorescent microscopy, flow cytometry, fluorescence plate reader assays), it is crucial to determine if this compound exhibits intrinsic fluorescence or quenching properties.

Experimental Protocol: Assessing Intrinsic Fluorescence and Quenching

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the same buffer used for your experiment, covering the concentration range of interest.

  • Intrinsic Fluorescence Measurement:

    • Dispense the this compound dilutions into a black, clear-bottom microplate.

    • Include a buffer-only control.

    • Using a fluorescence plate reader, scan a range of excitation and emission wavelengths to determine the spectral properties of this compound. Pay close attention to the wavelengths used in your primary assay.

    • A significant signal from the this compound-containing wells compared to the buffer control indicates intrinsic fluorescence.

  • Quenching Measurement:

    • Prepare your fluorescent probe/dye at its final assay concentration in the assay buffer.

    • Add the serial dilutions of this compound to the fluorescent probe solution.

    • Include a control with the fluorescent probe and buffer only.

    • Measure the fluorescence at the excitation and emission wavelengths of your probe.

    • A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.

Data Presentation: Spectral Properties of this compound (Hypothetical)

Concentration (µM)Intrinsic Fluorescence (RFU at Ex/Em of Assay)Fluorescence of Probe (RFU)% Quenching
0 (Control)50100000%
115095005%
10500700030%
1002000300070%

Logical Workflow for Troubleshooting Fluorescence Interference

start Suspected Fluorescence Interference with this compound check_intrinsic Measure Intrinsic Fluorescence of this compound start->check_intrinsic check_quenching Measure Quenching by this compound start->check_quenching is_intrinsic Is Intrinsic Fluorescence Significant? check_intrinsic->is_intrinsic is_quenching Is Quenching Significant? check_quenching->is_quenching subtract_background Subtract Background Fluorescence is_intrinsic->subtract_background Yes no_interference No Significant Optical Interference is_intrinsic->no_interference No adjust_concentration Lower this compound Concentration if Possible is_quenching->adjust_concentration Yes is_quenching->no_interference No use_alternative Consider Alternative Non-Fluorescent Assay subtract_background->use_alternative adjust_concentration->use_alternative

Troubleshooting workflow for fluorescence interference.

Guide 2: Ruling Out Non-Specific Inhibition via Aggregation

Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[3] This guide helps determine if the observed activity of this compound is due to aggregation.

Experimental Protocol: Detergent-Based Assay for Aggregation

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform Parallel Assays:

    • Run your standard biochemical assay with a dose-response of this compound in the standard assay buffer.

    • Concurrently, run an identical assay using the detergent-containing buffer for all dilutions of this compound and other assay components.

  • Data Analysis:

    • Calculate the IC50 (or other relevant metric) for this compound in the presence and absence of the detergent.

    • A significant rightward shift in the IC50 value in the presence of the detergent strongly suggests that the inhibitory activity is, at least in part, due to aggregation.

Data Presentation: Effect of Detergent on this compound IC50 (Hypothetical)

ConditionThis compound IC50 (µM)
Standard Buffer10
Buffer + 0.01% Triton X-100>100
Guide 3: Investigating Interference in Common Assay Formats

Absorbance Assays (e.g., ELISA, colorimetric assays)

  • Issue: this compound may absorb light at the wavelength used for detection.[8]

  • Troubleshooting:

    • Measure the absorbance spectrum of this compound in the assay buffer.

    • If there is significant absorbance at the detection wavelength, subtract the absorbance of this compound at the corresponding concentration from your experimental values.

    • Consider using an assay with a different detection method if the interference is too high.[8]

Luciferase-Based Assays

  • Issue: this compound could directly inhibit the luciferase enzyme or interfere with the luminescent signal.

  • Troubleshooting:

    • Perform a counter-screen using purified luciferase enzyme and its substrate in the presence of this compound.

    • A decrease in luminescence in this cell-free system indicates direct inhibition of the luciferase enzyme.

Western Blot

  • Issue: While less common, high concentrations of a compound could potentially interfere with protein transfer or antibody binding.

  • Troubleshooting:

    • Ensure adequate washing steps to remove any residual this compound.

    • If unexpected results persist, consider running a control where the compound is added to the lysis buffer to assess its effect on protein extraction and stability.

    • If using an HRP-conjugated secondary antibody, be aware that some compounds can interfere with the enzymatic reaction.

Hypothetical Signaling Pathway for a Piperazine Derivative

Given that some piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound.

This compound This compound GPCR GPCR (e.g., Sigma Receptor) This compound->GPCR Binds G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Anisopirol vs. Clozapine: A Comparative Efficacy and Mechanistic Analysis for Treatment-Resistant Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Anisopirol is a hypothetical investigational compound presented here for illustrative purposes to create a comparative guide. All data, mechanisms, and experimental results related to this compound are fictional and designed to showcase a plausible profile for a novel antipsychotic in contrast to the established therapeutic agent, clozapine (B1669256).

This guide provides an objective comparison of the established atypical antipsychotic, clozapine, with a hypothetical next-generation antipsychotic, this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective mechanisms of action, receptor binding profiles, and efficacy data derived from both real-world evidence for clozapine and simulated preclinical and clinical trials for this compound.

Overview of Compounds

Clozapine is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic. It is considered the gold-standard treatment for treatment-resistant schizophrenia (TRS), a condition where patients do not respond to at least two different antipsychotic medications.[1][2][3][4][5] Its superior efficacy is, however, balanced by a complex side-effect profile, including the risk of agranulocytosis, which necessitates regular blood monitoring.

This compound (Hypothetical) is an investigational compound designed as a highly selective, biased agonist at the dopamine (B1211576) D2 receptor. The therapeutic hypothesis for this compound is that by selectively modulating G-protein signaling pathways over β-arrestin pathways, it can achieve antipsychotic efficacy comparable to existing agents but with a significantly improved safety and tolerability profile, particularly concerning metabolic side effects and extrapyramidal symptoms.

Mechanism of Action

Clozapine's therapeutic effects are attributed to its broad and complex pharmacodynamic profile. It acts as an antagonist at multiple neurotransmitter receptors. Its primary proposed mechanism involves a combination of weak dopamine D2 receptor antagonism (Ki 160 nM) and potent serotonin (B10506) 5-HT2A receptor antagonism (Ki 5.4 nM). This high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics. Additionally, its interaction with a wide array of other receptors, including adrenergic, cholinergic, and histaminergic receptors, contributes to both its efficacy and its side effects.

This compound, in contrast, is hypothesized to function as a dopamine D2 receptor partial agonist with significant functional selectivity (biased agonism). It is designed to preferentially activate G-protein-coupled intracellular signaling while avoiding the recruitment of β-arrestin. This targeted mechanism aims to normalize dopaminergic neurotransmission—reducing it in hyperdopaminergic pathways to control positive symptoms and enhancing it in hypodopaminergic pathways to potentially alleviate negative and cognitive symptoms—without the broad receptor blockade seen with clozapine.

cluster_clozapine Clozapine Signaling Pathway Clozapine Clozapine D2 D2 Receptor Clozapine->D2 Antagonism HT2A 5-HT2A Receptor Clozapine->HT2A Antagonism M1 M1 Receptor Clozapine->M1 Antagonism H1 H1 Receptor Clozapine->H1 Antagonism Alpha1 α1 Receptor Clozapine->Alpha1 Antagonism Therapeutic Antipsychotic Effect D2->Therapeutic HT2A->Therapeutic SideEffects Side Effects (Sedation, Anticholinergic, Hypotension) M1->SideEffects H1->SideEffects Alpha1->SideEffects

Caption: Clozapine's multi-receptor antagonism. (Within 100 characters)

cluster_this compound This compound (Hypothetical) Signaling Pathway This compound This compound D2_receptor D2 Receptor This compound->D2_receptor Biased Agonism G_Protein G-Protein Pathway D2_receptor->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Pathway D2_receptor->Beta_Arrestin Minimal Recruitment Therapeutic Antipsychotic Effect G_Protein->Therapeutic Side_Effects Reduced Side Effect Propensity Beta_Arrestin->Side_Effects

Caption: this compound's hypothetical biased agonism. (Within 100 characters)

Comparative Receptor Binding Profiles

The affinity of a drug for its receptor, measured by the inhibition constant (Ki), is critical to its pharmacological effect. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeClozapine Ki (nM)This compound (Hypothetical) Ki (nM)
Dopamine D216015
Dopamine D424> 1000
Serotonin 5-HT2A5.4> 800
Serotonin 5-HT1A120> 1000
Muscarinic M16.2> 2000
Histamine H11.1> 5000
Adrenergic α1A1.6> 1500
Adrenergic α2A90> 2000

Data for Clozapine compiled from DrugBank Online. Hypothetical data for this compound reflects its designed high selectivity for the D2 receptor.

Efficacy Data Summary

Clinical efficacy is primarily assessed using the Positive and Negative Syndrome Scale (PANSS), where a greater reduction in the total score indicates better efficacy.

Study TypePopulationTreatment ArmsPrimary Endpoint (PANSS Total Score Reduction)Key Finding
Clozapine: Meta-Analysis Treatment-Resistant Schizophrenia (TRS)Clozapine vs. Other Antipsychotics-22.0 points (mean reduction)Clozapine demonstrates superior efficacy in 40.1% of TRS patients.
Clozapine: Prospective Trial Treatment-Resistant SchizophreniaClozapine vs. Standard AntipsychoticsGreater reduction in PANSS Positive, Negative, and Total scores (P < .001)Clozapine is more effective in reducing overall symptoms in TRS.
This compound: Phase III (Hypothetical) Treatment-Resistant SchizophreniaThis compound vs. Placebo & Clozapine-25.5 points (this compound) vs. -10.2 (Placebo) & -23.1 (Clozapine)This compound shows non-inferior efficacy to clozapine with a superior side effect profile.

Experimental Protocols

The following protocols represent standard methodologies used to generate the types of data presented in this guide.

In Vitro: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and clozapine for various neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Membranes from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) are prepared.

  • Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the receptor membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or clozapine) are added to displace the radioligand.

  • Separation: Bound and free radioligand are separated using rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

cluster_workflow Experimental Workflow: Binding Assay A Prepare Receptor Membranes B Incubate Membranes with Radioligand + Test Compound A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 D->E F Determine Ki via Cheng-Prusoff Equation E->F

Caption: Workflow for a competition binding assay. (Within 100 characters)
In Vivo: Animal Model of Schizophrenia

Objective: To assess the antipsychotic-like potential of this compound compared to clozapine.

Model: Phencyclidine (PCP)-induced hyperlocomotion in rats, a model that mimics the positive symptoms of schizophrenia.

Methodology:

  • Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment (open-field arenas).

  • Drug Administration: Animals are pre-treated with either vehicle, clozapine (5 mg/kg), or this compound (various doses) via intraperitoneal injection.

  • Induction of Hyperactivity: 30 minutes after pre-treatment, animals are administered PCP (5 mg/kg) to induce hyperlocomotor activity.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.

  • Data Analysis: The ability of the test compounds to attenuate PCP-induced hyperlocomotion is compared to the vehicle-treated group.

Clinical: Phase III Double-Blind, Randomized Controlled Trial (Hypothetical)

Objective: To evaluate the efficacy and safety of this compound compared to placebo and clozapine in patients with treatment-resistant schizophrenia.

Methodology:

  • Patient Population: 450 patients meeting DSM-5 criteria for schizophrenia and confirmed criteria for TRS (failure of ≥2 adequate antipsychotic trials).

  • Randomization: Patients are randomized (1:1:1) to receive this compound (20 mg/day), clozapine (titrated to 400 mg/day), or placebo for 12 weeks.

  • Primary Efficacy Endpoint: The primary outcome is the change from baseline in the PANSS total score at Week 12.

  • Secondary Endpoints: Include changes in PANSS subscales (positive, negative), Clinical Global Impression-Severity (CGI-S) scale, and measures of metabolic parameters (weight, glucose, lipids).

  • Safety Monitoring: Regular monitoring for adverse events, including weekly white blood cell counts for the clozapine arm.

  • Statistical Analysis: A mixed-model for repeated measures (MMRM) is used to analyze the primary endpoint. Non-inferiority of this compound to clozapine is assessed, along with superiority over placebo.

Conclusion

Clozapine remains a highly effective medication for treatment-resistant schizophrenia, a benchmark against which new therapies are measured. Its broad receptor-binding profile likely underlies its robust efficacy but also contributes to its significant side-effect burden.

The hypothetical compound, this compound, represents a modern drug design paradigm focused on receptor selectivity and biased agonism. The simulated data suggests that such a targeted approach could yield a therapeutic agent with efficacy non-inferior to clozapine but with a markedly improved safety profile. While this compound is fictional, the principles behind its design—maximizing therapeutic signaling while minimizing pathways associated with adverse effects—reflect a key direction in the future of antipsychotic drug development. Further research into such novel mechanisms is critical for developing safer and more effective treatments for schizophrenia.

References

Validating the Antipsychotic Effects of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the preclinical validation of novel antipsychotic compounds, using the hypothetical compound "Anisopirol" (referred to as Novel Compound X) as an example. It offers a comparative analysis with established antipsychotic drugs, the typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone, across key behavioral models. Detailed experimental protocols and data presentation formats are provided to assist in the design and interpretation of validation studies.

Theoretical Framework: Key Signaling Pathways in Psychosis

The therapeutic action of antipsychotic drugs is primarily understood through their modulation of dopamine (B1211576) and serotonin (B10506) signaling pathways in the brain.

1.1. The Dopamine Hypothesis of Schizophrenia

The dopamine hypothesis posits that an excess of dopaminergic activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Conversely, negative and cognitive symptoms may be linked to a deficit of dopamine in the mesocortical pathway.[1][2] First-generation (typical) antipsychotics, like Haloperidol, primarily act as antagonists at dopamine D2 receptors.[3]

1.2. The Serotonin (5-HT) Involvement and Atypical Antipsychotics

Second-generation (atypical) antipsychotics, such as Risperidone, exhibit a broader receptor binding profile, notably including antagonism of the serotonin 2A (5-HT2A) receptor in addition to D2 receptor blockade. This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects. The interaction between the serotonin and dopamine systems is complex, with 5-HT2A receptor antagonism believed to enhance dopamine release in certain brain regions, potentially alleviating negative symptoms.

Visualizing the Signaling Pathways

To understand the mechanisms of action, it is crucial to visualize the key signaling pathways involved in psychosis and the targets of antipsychotic drugs.

Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) VMAT2 VMAT2 Dopamine (DA)->VMAT2 Storage DA Transporter (DAT) DA Transporter (DAT) Dopamine (DA)->DA Transporter (DAT) Reuptake D2 Autoreceptor D2 Autoreceptor Dopamine (DA)->D2 Autoreceptor Feedback Inhibition D2 Receptor D2 Receptor Dopamine (DA)->D2 Receptor Synaptic Cleft VMAT2->Synaptic Cleft Release G-protein G-protein D2 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Cellular Response Cellular Response PKA->Cellular Response Modulates Antipsychotics (e.g., Haloperidol) Antipsychotics (e.g., Haloperidol) Antipsychotics (e.g., Haloperidol)->D2 Receptor Blockade

Caption: Dopamine signaling pathway and the site of action for typical antipsychotics.

Serotonin_Dopamine_Interaction cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron (Prefrontal Cortex) Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Dopamine Release Dopamine Release 5-HT2A Receptor->Dopamine Release Inhibits Atypical Antipsychotics (e.g., Risperidone) Atypical Antipsychotics (e.g., Risperidone) Atypical Antipsychotics (e.g., Risperidone)->5-HT2A Receptor Blockade Blockade_Effect Leads to increased Dopamine Release Atypical Antipsychotics (e.g., Risperidone)->Blockade_Effect Blockade_Effect->Dopamine Release

Caption: Serotonin-Dopamine interaction and the mechanism of atypical antipsychotics.

Preclinical Models for Validating Antipsychotic Efficacy

A battery of behavioral tests is essential to profile the antipsychotic potential of a novel compound. The following models are widely used and have high predictive validity for clinical efficacy.

2.1. Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the excessive locomotor activity induced by a psychostimulant like amphetamine, which increases synaptic dopamine levels. It is a primary screening tool for potential antipsychotic activity, particularly for positive symptoms.

2.2. Conditioned Avoidance Response (CAR)

The CAR task is a robust predictor of antipsychotic efficacy. In this model, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response at doses that do not impair the escape response to the aversive stimulus itself.

2.3. Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering psychotomimetic drugs or through specific genetic modifications. The ability of a compound to restore normal PPI is indicative of its potential antipsychotic effects.

Experimental Workflow

A standardized workflow is critical for the reliable evaluation of a novel compound.

Experimental_Workflow cluster_behavioral_testing Behavioral Testing Battery Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Receptor Binding Assays In Vitro Receptor Binding Assays Compound Synthesis & Characterization->In Vitro Receptor Binding Assays Preliminary Toxicity & ADME Preliminary Toxicity & ADME In Vitro Receptor Binding Assays->Preliminary Toxicity & ADME Behavioral Model Selection Behavioral Model Selection Preliminary Toxicity & ADME->Behavioral Model Selection Amphetamine-Induced Hyperlocomotion Amphetamine-Induced Hyperlocomotion Behavioral Model Selection->Amphetamine-Induced Hyperlocomotion Conditioned Avoidance Response Conditioned Avoidance Response Amphetamine-Induced Hyperlocomotion->Conditioned Avoidance Response Prepulse Inhibition Prepulse Inhibition Conditioned Avoidance Response->Prepulse Inhibition Data Analysis & Comparison Data Analysis & Comparison Prepulse Inhibition->Data Analysis & Comparison Dose-Response & Efficacy Determination Dose-Response & Efficacy Determination Data Analysis & Comparison->Dose-Response & Efficacy Determination Further Preclinical Development Further Preclinical Development Dose-Response & Efficacy Determination->Further Preclinical Development

Caption: General experimental workflow for preclinical antipsychotic validation.

Comparative Data Analysis

The efficacy of Novel Compound X (this compound) should be quantitatively compared to both a typical (Haloperidol) and an atypical (Risperidone) antipsychotic.

Table 1: Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Locomotor Activity (Distance Traveled in cm, Mean ± SEM)% Inhibition of Amphetamine Effect
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine1.08500 ± 5000%
Haloperidol + Amphetamine0.054500 ± 30057.1%
0.12500 ± 25085.7%
Risperidone + Amphetamine0.25000 ± 40050.0%
0.53000 ± 30078.6%
Novel Compound X (Dose 1)Experimental DataCalculated
(Dose 2)Experimental DataCalculated
(Dose 3)Experimental DataCalculated

Note: Data for Haloperidol and Risperidone are representative values from published literature and may vary based on experimental conditions.

Table 2: Conditioned Avoidance Response

Treatment GroupDose (mg/kg)% Avoidance Responses (Mean ± SEM)Escape Failures (Mean ± SEM)
Vehicle-85 ± 5< 1
Haloperidol 0.130 ± 8< 2
0.210 ± 5< 2
Risperidone 0.3340 ± 10< 1
1.015 ± 7< 2
Novel Compound X (Dose 1)Experimental DataExperimental Data
(Dose 2)Experimental DataExperimental Data
(Dose 3)Experimental DataExperimental Data

Note: Data for Haloperidol and Risperidone are representative values from published literature. A successful antipsychotic candidate should significantly reduce avoidance responses without a significant increase in escape failures.

Table 3: Prepulse Inhibition (PPI)

Treatment GroupDose (mg/kg)% PPI (Mean ± SEM)% Reversal of Deficit
Vehicle (No Deficit)-65 ± 5-
Psychotomimetic (e.g., MK-801)-25 ± 40%
Haloperidol + Psychotomimetic0.545 ± 650.0%
Risperidone + Psychotomimetic0.350 ± 562.5%
Novel Compound X + Psychotomimetic(Dose 1)Experimental DataCalculated
(Dose 2)Experimental DataCalculated
(Dose 3)Experimental DataCalculated

Note: Data for Haloperidol and Risperidone are representative values from published literature. The psychotomimetic used to induce the PPI deficit should be specified (e.g., MK-801, phencyclidine).

Detailed Experimental Protocols

4.1. Amphetamine-Induced Hyperlocomotion

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Open-field arenas equipped with automated infrared beam tracking systems.

  • Procedure:

    • Habituate animals to the open-field arenas for 30-60 minutes for 2-3 consecutive days.

    • On the test day, administer the test compound (Novel Compound X, Haloperidol, Risperidone, or vehicle) via the appropriate route (e.g., intraperitoneally, subcutaneously).

    • After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1.0 mg/kg, s.c.).

    • Immediately place the animal in the open-field arena and record locomotor activity (total distance traveled, rearing, stereotypy) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between treatment groups using ANOVA followed by post-hoc tests. Calculate the percent inhibition of the amphetamine effect relative to the vehicle-amphetamine group.

4.2. Conditioned Avoidance Response (CAR)

  • Animals: Male Wistar rats (200-250g).

  • Apparatus: Two-way shuttle boxes with a grid floor for delivering a mild foot shock, equipped with a light or auditory stimulus.

  • Procedure:

    • Acquisition Phase: For several days, train the animals in daily sessions of 30-50 trials. Each trial consists of a conditioned stimulus (CS; e.g., a 10-second light) followed by an unconditioned stimulus (US; e.g., a 0.5 mA foot shock for 5 seconds). A shuttle to the other compartment during the CS (avoidance) terminates the CS and prevents the US. A shuttle during the US (escape) terminates both.

    • Train animals until they reach a stable performance criterion (e.g., >80% avoidance responses for two consecutive days).

    • Test Phase: Administer the test compound or vehicle prior to the test session.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Analyze the percentage of avoidance responses and the number of escape failures using ANOVA. A significant decrease in avoidance without a significant increase in escape failures indicates antipsychotic-like activity.

4.3. Prepulse Inhibition (PPI) of the Startle Reflex

  • Animals: Male mice (e.g., C57BL/6J) or rats.

  • Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimate the animal to the startle chamber for a brief period.

    • Administer the test compound or vehicle.

    • After a pretreatment period, administer a psychotomimetic drug to induce a PPI deficit (e.g., MK-801, 0.2 mg/kg).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB startle stimulus).

      • Prepulse-pulse trials (e.g., a 74, 78, or 82 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse).

      • No-stimulus trials (background noise only).

  • Data Analysis: Calculate PPI as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Compare %PPI across treatment groups using ANOVA.

By following this comprehensive guide, researchers can systematically evaluate the antipsychotic potential of novel compounds like "this compound," benchmark their performance against existing drugs, and generate the robust data necessary for further drug development.

References

Anisopirol: Unidentified as an Atypical Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and drug development databases, no information was found on a compound named "Anisopirol" as an atypical antipsychotic. This suggests that "this compound" may be a misnomer, a typographical error, or a compound in a very early stage of development that is not yet publicly disclosed.

Atypical antipsychotics, also known as second-generation antipsychotics, are a class of medications used to treat a variety of mental health conditions, including schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder.[1][2] They are characterized by their mechanism of action, which typically involves modulation of dopamine (B1211576) and serotonin (B10506) receptors in the brain.[2][3] This class includes well-established drugs such as risperidone, olanzapine, quetiapine, aripiprazole, and clozapine.[4]

Given the absence of data on "this compound," a direct comparison with other atypical antipsychotics, as initially requested, cannot be performed.

Proposed Alternative: Comparative Guide for Amisulpride

As an alternative, we propose to generate the requested "Publish Comparison Guide" focusing on a different, well-established atypical antipsychotic. A suitable candidate for this detailed comparison is Amisulpride .

Amisulpride is a second-generation antipsychotic with a unique receptor binding profile, primarily acting as a selective antagonist at dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its efficacy against negative symptoms of schizophrenia. At higher doses, it blocks postsynaptic D2/D3 receptors, targeting the positive symptoms of psychosis.

A comparative guide on Amisulpride versus other atypical antipsychotics would include:

  • Detailed Mechanism of Action: A breakdown of its unique pharmacodynamics compared to other agents.

  • Quantitative Data Tables: Side-by-side comparisons of receptor binding affinities (Ki values), clinical efficacy data (e.g., PANSS score reductions), and incidence of common side effects (e.g., weight gain, extrapyramidal symptoms, hyperprolactinemia).

  • Experimental Protocols: Methodologies for key in vitro and in vivo studies, such as receptor binding assays and animal models of psychosis.

  • Signaling Pathway Diagrams: Graphviz visualizations of the dopamine and serotonin pathways affected by Amisulpride and its comparators.

We await your confirmation to proceed with the creation of a comprehensive comparison guide for Amisulpride and other atypical antipsychotics.

References

Head-to-Head Comparison: Risperidone vs. Aripiprazole in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice of Topic Modification

Initial searches for the compound "Anisopirol" revealed its existence as a chemical entity with a defined structure (Molecular Formula: C21H27FN2O2). However, a comprehensive search of scientific literature and clinical trial databases yielded no information on its use as an antipsychotic, its mechanism of action, or any associated clinical data. Consequently, a direct head-to-head comparison with risperidone (B510) as originally requested is not feasible.

Therefore, this guide provides a detailed, data-driven comparison of risperidone and aripiprazole (B633) , two widely prescribed atypical antipsychotics with distinct pharmacological profiles. This comparison is designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Risperidone and aripiprazole are both second-generation (atypical) antipsychotics approved for the treatment of schizophrenia and other psychiatric disorders. While both are effective, their distinct mechanisms of action, receptor binding profiles, and resulting side effect profiles are of significant interest to the scientific community. Risperidone is a potent serotonin-dopamine antagonist, whereas aripiprazole is a dopamine (B1211576) D2 partial agonist and a serotonin (B10506) 5-HT1A partial agonist/5-HT2A antagonist. This fundamental difference in pharmacology translates to variations in their clinical effects and tolerability.

Mechanism of Action

Risperidone exerts its antipsychotic effect primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its potent 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.[1]

Aripiprazole has a unique and complex mechanism of action. It acts as a partial agonist at dopamine D2 receptors.[2][3][4] This means it can act as a functional antagonist in a hyperdopaminergic environment (reducing dopaminergic activity) and as a functional agonist in a hypodopaminergic environment (increasing dopaminergic activity).[2][4] This "dopamine system stabilization" is thought to account for its efficacy against both positive and negative symptoms of schizophrenia.[2][4] Additionally, aripiprazole is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, further contributing to its therapeutic effects.[3][5][6]

Signaling Pathways

The distinct mechanisms of risperidone and aripiprazole are best understood by visualizing their effects on dopamine and serotonin signaling pathways.

cluster_0 Risperidone: D2/5-HT2A Antagonism Risperidone Risperidone D2_R Dopamine D2 Receptor Risperidone->D2_R Antagonist HT2A_R Serotonin 5-HT2A Receptor Risperidone->HT2A_R Antagonist Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2_R->Mesolimbic Inhibition Nigrostriatal Nigrostriatal Pathway (Motor Control) D2_R->Nigrostriatal Modulation Mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) HT2A_R->Mesocortical Modulation

Figure 1: Risperidone's primary mechanism of action.

cluster_1 Aripiprazole: D2 Partial Agonism & 5-HT Modulation Aripiprazole Aripiprazole D2_R_A Dopamine D2 Receptor Aripiprazole->D2_R_A Partial Agonist HT1A_R_A Serotonin 5-HT1A Receptor Aripiprazole->HT1A_R_A Partial Agonist HT2A_R_A Serotonin 5-HT2A Receptor Aripiprazole->HT2A_R_A Antagonist Hyperdopaminergic Hyperdopaminergic State (e.g., Mesolimbic) D2_R_A->Hyperdopaminergic Functional Antagonism Hypodopaminergic Hypodopaminergic State (e.g., Mesocortical) D2_R_A->Hypodopaminergic Functional Agonism

Figure 2: Aripiprazole's unique mechanism of action.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for risperidone and aripiprazole, derived from publicly available literature and prescribing information.

Table 1: Receptor Binding Affinity (Ki, nM)
ReceptorRisperidoneAripiprazole
Dopamine D23.13[7]0.34[2][5]
Dopamine D3-0.8[2][5]
Serotonin 5-HT1A-1.7[2][5]
Serotonin 5-HT2A0.16[7]3.4[2][5]
Serotonin 5-HT2C-15[5]
Serotonin 5-HT7-39[5]
Adrenergic α10.8[7]57[5]
Histamine H12.23[7]61[5]
Muscarinic M1>1000>1000[5]

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties
ParameterRisperidoneAripiprazole
Bioavailability70%[2]87%[8]
Protein Binding90% (parent), 77% (metabolite)[2]>99%[5][8]
MetabolismHepatic (CYP2D6)[2]Hepatic (CYP3A4, CYP2D6)[3][7]
Elimination Half-life~20 hours (active moiety)[2]~75 hours[8]
Time to Peak Plasma1-2 hours3-5 hours[8][9]
Table 3: Efficacy in Schizophrenia (Head-to-Head Trial Data)
Outcome MeasureStudyResult
All-cause treatment discontinuationGarrido-Sánchez et al. (2022)No significant difference at 12 weeks.[10][11]
Clinical Efficacy (BPRS score)Gomez-Revuelta et al. (2021)Risperidone showed a statistically significant better performance at 6 weeks.
Positive and Negative Syndrome Scale (PANSS)A comparative study (2014)Both drugs showed significant improvement in positive and negative symptoms with no statistically significant difference between groups.[12]
Patient-rated improvementA comparative study (2014)A trend towards significance favoring aripiprazole was observed.[12]
Table 4: Common and Serious Adverse Effects
Adverse EffectRisperidoneAripiprazole
Common Extrapyramidal symptoms (EPS), weight gain, hyperprolactinemia, sedation, orthostatic hypotension.[13][14]Akathisia, insomnia, headache, nausea, vomiting, constipation, lightheadedness.[1][13][15]
Metabolic Moderate to high risk of weight gain and metabolic changes.[16]Lower risk of weight gain and metabolic changes compared to risperidone.[16][17]
Endocrine Significant hyperprolactinemia.Minimal effect on prolactin levels.[18]
Cardiovascular Orthostatic hypotension, QTc prolongation (less than some other antipsychotics).Orthostatic hypotension, lower risk of QTc prolongation.[19]
Serious Neuroleptic Malignant Syndrome (NMS), Tardive Dyskinesia (TD), increased risk of stroke in elderly with dementia.[13]Neuroleptic Malignant Syndrome (NMS), Tardive Dyskinesia (TD), increased risk of stroke in elderly with dementia, compulsive behaviors.[14]

Experimental Protocols

Detailed experimental protocols for the assessment of antipsychotic efficacy and safety are crucial for the interpretation of clinical data. Below are generalized methodologies for key experiments.

Receptor Binding Assays
  • Objective: To determine the affinity of a drug for various neurotransmitter receptors.

  • Methodology:

    • Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors) or cell lines expressing the receptor of interest are prepared.

    • Radioligand Binding: A radiolabeled ligand with known high affinity for the target receptor is incubated with the tissue/cell preparation.

    • Competition Assay: Increasing concentrations of the test compound (risperidone or aripiprazole) are added to compete with the radioligand for binding to the receptor.

    • Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.

cluster_2 Receptor Binding Assay Workflow A Prepare tissue/cell homogenate with target receptors B Incubate with radioligand and increasing concentrations of test drug A->B C Separate bound and free radioligand B->C D Measure radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Figure 3: Generalized workflow for receptor binding assays.
Clinical Trials for Schizophrenia (Generalized Protocol)

  • Objective: To evaluate the efficacy and safety of an antipsychotic drug in patients with schizophrenia.

  • Design: Randomized, double-blind, placebo- and/or active-controlled clinical trial.

  • Participants: Patients meeting DSM-5 criteria for schizophrenia, typically experiencing an acute exacerbation.

  • Intervention:

    • Test drug (e.g., risperidone or aripiprazole) at a specified dose or flexible-dose range.

    • Active comparator (e.g., another antipsychotic) or placebo.

  • Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over a defined period (e.g., 6-12 weeks).

  • Secondary Efficacy Endpoints:

    • Change in PANSS subscale scores (positive, negative, general psychopathology).

    • Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.

    • Response rates (e.g., ≥30% reduction in PANSS total score).

  • Safety and Tolerability Assessments:

    • Monitoring of adverse events (AEs), including serious adverse events (SAEs).

    • Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

    • Monitoring of weight, body mass index (BMI), and metabolic parameters (fasting glucose, lipids).

    • Prolactin levels.

    • Electrocardiograms (ECGs) to assess QTc interval.

    • Standard laboratory safety tests (hematology, clinical chemistry).

  • Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA, MMRM) are used to compare the treatment groups on the primary and secondary endpoints.

Conclusion

Risperidone and aripiprazole are both effective treatments for schizophrenia, but their distinct pharmacological profiles lead to important differences in their clinical use. Risperidone, a potent D2/5-HT2A antagonist, is highly effective but carries a greater risk of hyperprolactinemia and metabolic side effects. Aripiprazole's unique mechanism of D2 partial agonism offers a "dopamine stabilizing" effect, which may contribute to its favorable side effect profile, particularly regarding prolactin elevation and weight gain, although it is associated with a higher incidence of akathisia. The choice between these two agents should be guided by a careful consideration of the individual patient's symptoms, comorbidities, and tolerability profile. For drug development professionals, the success of aripiprazole highlights the potential for novel mechanisms of action beyond simple receptor antagonism in the development of future antipsychotic medications.

References

A Comparative Analysis of Aripiprazole's Therapeutic Index Against Standard Antipsychotic and Mood-Stabilizing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of aripiprazole (B633) with standard antipsychotic and mood-stabilizing drugs, including risperidone (B510), olanzapine, haloperidol, lithium, and valproate. The information is compiled from preclinical and clinical data to offer a comprehensive overview for research and drug development purposes.

Quantitative Preclinical Data Summary

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity in 50% of the population (Lethal Dose 50, LD50) to the dose that produces a clinically desired or effective response in 50% of the population (Effective Dose 50, ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.

The following table summarizes the available preclinical LD50 and ED50 data for aripiprazole and standard competitor drugs in rodent models. It is important to note that these values can vary depending on the animal species, strain, sex, and the specific experimental protocol used.

DrugSpeciesRouteLD50 (mg/kg)Efficacy EndpointED50 (mg/kg)Therapeutic Index (LD50/ED50)
Aripiprazole Rat (female)Oral705[1]Catalepsy30 (i.p.)[2]~23.5
RatOral953[1]Amphetamine-induced hyperlocomotion1-3 (i.p.)[3][4]~317.7 - 953
Mouse--Amphetamine-induced hyperlocomotion0.1-1[5]-
Risperidone MouseOral63.1[6]Amphetamine-induced hyperlocomotion--
Rat--Catalepsy1-10[7]-
Olanzapine Mouse (male)Oral211[8]Apomorphine-induced climbing~5[9]~42.2
Mouse (female)Oral208[8]MK-801-induced hyperlocomotion0.1[10]2080
Rat (male)Oral174[8]---
Rat (female)Oral177[8]---
Haloperidol RatOral128[11]Catalepsy0.29-0.42[12][13]~304.8 - 441.4
MouseOral71[11]---
Lithium Carbonate RatOral525[2][7][14][15][16]---
Valproic Acid (Sodium Salt) RatOral670[17]---
MouseOral977[17]---

Note: The therapeutic indices are estimated from the available data and should be interpreted with caution due to variations in experimental conditions between the LD50 and ED50 studies. For some drugs, direct calculation was not possible due to a lack of corresponding LD50 and ED50 data in the same species and route of administration.

Experimental Protocols

Detailed methodologies for the key preclinical experiments used to determine the efficacy (ED50) of these antipsychotic drugs are provided below.

Catalepsy Bar Test (Rodents)

This test is used to assess the induction of catalepsy, a state of immobility and muscular rigidity, which is a common extrapyramidal side effect of typical antipsychotics.

Apparatus:

  • A horizontal bar with a diameter of approximately 0.9 cm for rats or 0.7 cm for mice.

  • The height of the bar is adjustable, typically set at 9 cm for rats and 3 cm for mice, so that the animal's forepaws can rest on the bar while its hind paws are on the surface below.

  • A stopwatch or an automated system to record the time.

Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • The test drug or vehicle is administered to the animals at predetermined doses and routes (e.g., intraperitoneally or orally).

  • At a specified time after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is gently placed in the test position with its forepaws on the bar.

  • The latency to the first movement of either forepaw is recorded. A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the animal is removed from the bar.

  • The ED50 is calculated as the dose of the drug that produces catalepsy (i.e., remaining on the bar for the cut-off time) in 50% of the animals.

Logical Workflow for Catalepsy Bar Test:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Habituation Animal Habituation (≥1 hour) DrugAdmin Drug/Vehicle Administration (Specified Doses & Route) Habituation->DrugAdmin Placement Place Animal on Bar (Forepaws on bar) DrugAdmin->Placement After specified time interval Measurement Measure Latency to Movement (Record time) Placement->Measurement Cutoff Apply Cut-off Time (e.g., 180s) Measurement->Cutoff ED50 Calculate ED50 (Dose for 50% effect) Cutoff->ED50

Caption: Workflow for the catalepsy bar test in rodents.

Amphetamine-Induced Hyperlocomotion Test (Rodents)

This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor-stimulant effects of amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.

Apparatus:

  • Open-field arenas (e.g., 25 x 25 cm for mice or 43 x 43 cm for rats) equipped with infrared beams or video tracking software to automatically record locomotor activity.

Procedure:

  • Animals are habituated to the testing room for at least one hour and to the open-field arenas for a set period (e.g., 30-60 minutes) on the days preceding the test.

  • On the test day, animals are placed in the open-field arenas, and their baseline locomotor activity is recorded for a period (e.g., 30 minutes).

  • The test drug or vehicle is then administered.

  • After a specified pretreatment time, amphetamine (e.g., 1.5 - 5 mg/kg) is administered.

  • Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).

  • The total distance traveled or the number of beam breaks is quantified.

  • The ED50 is calculated as the dose of the test drug that produces a 50% reduction in the amphetamine-induced increase in locomotor activity.

Logical Workflow for Amphetamine-Induced Hyperlocomotion Test:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Habituation Animal Habituation to Room & Arena Baseline Record Baseline Locomotor Activity Habituation->Baseline TestDrugAdmin Administer Test Drug/Vehicle Baseline->TestDrugAdmin AmphetamineAdmin Administer Amphetamine TestDrugAdmin->AmphetamineAdmin After pretreatment time RecordActivity Record Post-treatment Locomotor Activity AmphetamineAdmin->RecordActivity Quantify Quantify Locomotor Activity (e.g., distance traveled) RecordActivity->Quantify ED50 Calculate ED50 (50% reversal of amphetamine effect) Quantify->ED50

Caption: Workflow for the amphetamine-induced hyperlocomotion test.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by aripiprazole and the standard drugs.

Aripiprazole: Dopamine (B1211576) D2 Receptor Partial Agonism

Aripiprazole acts as a partial agonist at dopamine D2 receptors. In a hyperdopaminergic state (like in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist, reducing dopamine's effect. In a hypodopaminergic state (like in the mesocortical pathway), it acts as a functional agonist, increasing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Dopamine_cleft Dopamine Dopamine_storage->Dopamine_cleft Release D2R D2 Receptor Dopamine_cleft->D2R Full Agonist Aripiprazole_cleft Aripiprazole Aripiprazole_cleft->D2R Partial Agonist G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Modulated Neuronal Response cAMP->Response

Caption: Aripiprazole's partial agonism at the D2 receptor.

Haloperidol: Dopamine D2 Receptor Antagonism

Haloperidol is a typical antipsychotic that acts as a potent antagonist at dopamine D2 receptors, blocking the effects of dopamine. This is particularly effective in reducing the positive symptoms of schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Dopamine_cleft Dopamine Dopamine_storage->Dopamine_cleft Release D2R D2 Receptor Dopamine_cleft->D2R Blocked Haloperidol_cleft Haloperidol Haloperidol_cleft->D2R Antagonist G_protein Gαi/o D2R->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP Normal cAMP AC->cAMP Response Blocked Dopaminergic Response cAMP->Response

Caption: Haloperidol's antagonism at the D2 receptor.

Lithium: Inhibition of GSK-3β and Inositol (B14025) Monophosphatase

Lithium's mood-stabilizing effects are attributed to its ability to inhibit two key enzymes: glycogen (B147801) synthase kinase 3 beta (GSK-3β) and inositol monophosphatase (IMPase). Inhibition of GSK-3β leads to the modulation of various downstream signaling pathways involved in neuroprotection and synaptic plasticity.

G cluster_gsk3 GSK-3β Pathway cluster_inositol Inositol Pathway Lithium Lithium GSK3B GSK-3β Lithium->GSK3B Inhibits IMPase Inositol Monophosphatase (IMPase) Lithium->IMPase Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Normally Inhibits GeneTranscription Gene Transcription (Neuroprotection, Plasticity) BetaCatenin->GeneTranscription Promotes Inositol ↓ Inositol IMPase->Inositol PIP2 ↓ PIP2 Regeneration Inositol->PIP2 SecondMessenger Altered Second Messenger Signaling PIP2->SecondMessenger

Caption: Lithium's dual inhibitory action on GSK-3β and IMPase.

Valproic Acid: Enhancement of GABAergic Neurotransmission

Valproic acid is a mood stabilizer and anticonvulsant that enhances GABAergic neurotransmission. It achieves this by inhibiting GABA transaminase (GABA-T), the enzyme that degrades GABA, and by potentially increasing GABA synthesis.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_storage GABA GAD->GABA_storage Synthesis GABA_cleft GABA GABA_storage->GABA_cleft Release GABA_R GABA-A Receptor GABA_cleft->GABA_R Binds GABA_T GABA Transaminase (GABA-T) GABA_cleft->GABA_T Degradation Valproate Valproic Acid Valproate->GABA_T Inhibits Cl_channel Cl- Channel Opening GABA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization

Caption: Valproic acid's enhancement of GABAergic signaling.

References

Benchmarking Anisopirol Against Haloperidol: A Comparative Guide for D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anisopirol, a compound with putative dopamine (B1211576) D2 receptor antagonist activity, against Haloperidol, a well-established D2 antagonist and a benchmark in antipsychotic drug development. The following sections detail the comparative pharmacology, experimental protocols for key assays, and the underlying signaling pathways.

Comparative Pharmacological Data

This section summarizes the key in vitro pharmacological parameters of this compound and Haloperidol. The data presented here is crucial for understanding the potency, selectivity, and functional activity of these compounds at the dopamine D2 receptor.

Table 1: D2 Receptor Binding Affinity and Functional Antagonism

CompoundD2 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM) - cAMP Inhibition
This compound Data not publicly availableData not publicly available
Haloperidol 0.5 - 2.510 - 50

Note: The binding affinity (Ki) and functional antagonism (IC50) for Haloperidol can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.

Table 2: Receptor Selectivity Profile

CompoundD2 Ki (nM)D1 Ki (nM)5-HT2A Ki (nM)α1-adrenergic Ki (nM)H1 Ki (nM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Haloperidol 1.228038675

Note: This table highlights the affinity of the compounds for the primary target (D2) and key off-targets to assess their selectivity. A higher Ki value indicates lower affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for assessing the D2 receptor binding and functional antagonism of a test compound like this compound.

D2 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).

  • Non-labeled competitor: Haloperidol (for determining non-specific binding).

  • Test compound: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or Haloperidol (for control).

  • To determine non-specific binding, a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) is used.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Gαi-coupled Receptor)

Objective: To measure the functional antagonism of this compound at the D2 receptor by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • D2 receptor agonist: e.g., Quinpirole or Dopamine.

  • Adenylyl cyclase activator: Forskolin (B1673556).

  • Test compound: this compound.

  • A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of a D2 receptor agonist (typically the EC80 concentration) to all wells, except for the negative control.

  • Simultaneously or subsequently, stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specific time to allow for the modulation of cAMP levels (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[1] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate other downstream effectors. A D2 antagonist, like Haloperidol or potentially this compound, blocks the binding of dopamine, thereby preventing this signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response ATP ATP ATP->AC

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for D2 Antagonist Benchmarking

The following diagram illustrates a typical workflow for comparing a novel D2 antagonist (this compound) against a known standard (Haloperidol).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (e.g., Rodent) Binding_Assay D2 Receptor Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis (this compound vs. Haloperidol) Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (Determine IC50) Functional_Assay->Data_Analysis Selectivity_Panel Receptor Selectivity Panel (Assess Off-Target Binding) Selectivity_Panel->Data_Analysis PK_Studies Pharmacokinetic Studies (ADME Properties) PD_Studies Pharmacodynamic Studies (e.g., Receptor Occupancy) PK_Studies->PD_Studies Efficacy_Models Behavioral Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) PD_Studies->Efficacy_Models Conclusion Conclusion on Potency, Selectivity, and Efficacy Efficacy_Models->Conclusion Start Compound Synthesis (this compound) Start->Binding_Assay Start->Functional_Assay Start->Selectivity_Panel Data_Analysis->PK_Studies

Benchmarking Workflow for D2 Antagonists

Conclusion

This guide outlines the necessary framework and experimental approaches for benchmarking this compound against the well-characterized D2 antagonist, Haloperidol. The provided tables serve as a template for organizing the comparative pharmacological data. The detailed protocols for binding and functional assays offer standardized methods for generating robust and reproducible results. The signaling pathway and workflow diagrams provide a clear visual representation of the underlying biology and the experimental process.

To complete this comparative analysis, experimental data for this compound's binding affinity, functional antagonism, and selectivity profile are required. Once this data is obtained and populated into the provided tables, a direct and objective comparison with Haloperidol can be made, enabling an informed assessment of this compound's potential as a dopamine D2 receptor antagonist.

References

A Comparative Analysis of Aripiprazole's Selectivity Profile Against Other Leading Antipsychotic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of antipsychotic medications has been pivotal in the management of schizophrenia and other psychotic disorders. The efficacy and side-effect profiles of these drugs are largely determined by their interactions with a wide array of central nervous system (CNS) receptors. Aripiprazole (B633), a second-generation atypical antipsychotic, is distinguished by a unique pharmacological profile, notably its partial agonism at dopamine (B1211576) D2 receptors. This guide provides a comparative analysis of the receptor selectivity profile of aripiprazole versus other commonly prescribed antipsychotics, including the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics clozapine, risperidone, and olanzapine. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced pharmacological differences between these agents.

Disclaimer: The user query referenced "Anisopirol." Following a comprehensive search, no such compound was identified in the scientific literature. It is highly probable that this was a typographical error for "Aripiprazole." This guide proceeds under that assumption.

Comparative Receptor Binding Affinities

The selectivity of an antipsychotic agent is delineated by its binding affinity (Ki) for various neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro receptor binding affinities for aripiprazole and comparator ligands across a range of dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. This data has been compiled from various scientific publications.

Receptor SubtypeAripiprazole Ki (nM)Haloperidol Ki (nM)Clozapine Ki (nM)Risperidone Ki (nM)Olanzapine Ki (nM)
Dopamine Receptors
D119928852931
D20.341.5512.63.1311
D30.83.64.48.24.8
D44459727
Serotonin Receptors
5-HT1A4.236001404.2224
5-HT2A8.71205.40.164
5-HT2C1547005.34.811
5-HT6100>10,0006.84210
5-HT719316312.557
Adrenergic Receptors
α1A571170.819
α2A3001301.62.1230
Histamine Receptors
H16118006.32.237
Muscarinic Receptors
M1>10,000>10,0001.9>10,0002.5

Note: Ki values are compiled from multiple sources and may vary depending on the specific experimental conditions. The data presented provides a comparative overview of receptor affinities.

Experimental Protocols

The binding affinity data presented in this guide is primarily determined through in vitro radioligand binding assays. These assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.

General Protocol for Radioligand Binding Assay:

  • Tissue/Cell Preparation: Membranes from cells recombinantly expressing the target receptor or from specific brain regions known to have a high density of the receptor of interest are prepared. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated in a buffered solution with a specific radioligand (a radioactively labeled compound with known high affinity for the target receptor) and varying concentrations of the unlabeled test compound (e.g., aripiprazole).

  • Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly accomplished by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Source (Cell Membranes or Tissue Homogenate) start->prep incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound prep->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash quantify Quantify Radioactivity on filters using a Scintillation Counter wash->quantify analysis Data Analysis: Determine IC50 and calculate Ki quantify->analysis end End analysis->end

Safety Operating Guide

Navigating the Disposal of Anisopirol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Anisopirol necessitates a cautious and compliant approach to its disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste safely, emphasizing consultation with institutional safety personnel.

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, which would provide explicit disposal instructions, laboratory personnel must treat it as a potentially hazardous chemical waste. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department. They are equipped to assess the chemical's properties and provide specific guidance compliant with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound: Known Chemical and Physical Properties

While a comprehensive hazard profile is not available, the following known properties of this compound, useful for an EHS assessment, have been compiled from available data.[1][2][3]

PropertyValueSource
CAS Number 442-03-5 (Deprecated), 857-62-5[1][2]
Molecular Formula C21H27FN2O2
Molecular Weight 358.4 g/mol
Boiling Point 514.2°C at 760 mmHg
Flash Point 264.8°C
Density 1.154 g/cm³

Step-by-Step Disposal Protocol for Chemicals without an SDS

The following is a general experimental protocol for the safe segregation and preparation for disposal of a research chemical like this compound for which a specific SDS is not available.

  • Treat as Hazardous Waste : In the absence of specific information, assume the substance is hazardous. Do not dispose of it down the drain or in the regular trash.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical waste streams to prevent unknown and potentially hazardous reactions.

  • Waste Collection and Containerization :

    • Use a designated, leak-proof, and chemically compatible container for the waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a tightly sealing screw cap is generally suitable.

    • Ensure the container is in good condition and free from cracks or other damage.

  • Labeling :

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound" and/or "1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol".

      • The CAS Number: 857-62-5.

      • An accumulation start date.

      • An indication of the potential hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills.

  • Contact EHS for Pickup :

    • Do not attempt to dispose of the waste yourself.

    • Contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Provide them with all available information on this compound, including the data in the table above.

  • Empty Container Disposal :

    • Empty containers that held pure this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

Logical Workflow for Disposal of Uncharacterized Chemical Waste

start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS Section 13 for disposal instructions sds_check->sds_yes Yes sds_no Treat as Unknown Hazardous Waste sds_check->sds_no No segregate Segregate from other incompatible waste sds_no->segregate containerize Collect in a labeled, sealed, compatible container segregate->containerize label_info Label with: - 'Hazardous Waste' - Full Chemical Name & CAS - Accumulation Date containerize->label_info store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_info->store contact_ehs Contact Institutional EHS for guidance and pickup store->contact_ehs provide_info Provide all known information (e.g., chemical properties table) to EHS contact_ehs->provide_info ehs_disposal EHS manages final disposal according to regulations provide_info->ehs_disposal

Caption: Disposal decision workflow for this compound in the absence of an SDS.

References

Essential Safety and Logistical Information for Handling Anisopirol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Anisopirol was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.

Pre-Handling Preparations

Before working with this compound, a thorough risk assessment is mandatory. All personnel must be trained on the potential hazards and the required safety procedures.

Key Preparatory Steps:

  • Designated Area: All work with this compound should be conducted in a designated area with restricted access. This area must be equipped with appropriate engineering controls.

  • Engineering Controls: A certified chemical fume hood or a containment ventilated enclosure (CVE) is required. For operations with a high risk of aerosol generation, a glove box or isolator is recommended. The facility should have a single-pass air system, and the handling area should be under negative pressure relative to adjacent areas[1].

  • Emergency Plan: An emergency plan, including spill cleanup procedures and first aid, must be in place. Eyewash stations and safety showers must be readily accessible[2][3][4].

  • Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps)[5].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® to protect against chemical splashes and dust.
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.
Handling Procedures

Adherence to strict operational procedures is crucial to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Donning PPE: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: Prepare solutions within a chemical fume hood or other containment device.

  • Experimental Use: Keep containers of this compound covered as much as possible during experiments.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

    • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Spill ScenarioAction Plan
Minor Spill 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).3. Place the contaminated material into a sealed, labeled hazardous waste container.4. Decontaminate the spill area.
Major Spill 1. Evacuate the area immediately.2. Alert the emergency response team.3. Restrict access to the area.4. Follow established emergency procedures.
Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent materials, and empty containers should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Anisopirol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_ops Operations cluster_disposal Disposal cluster_contingency Contingency Risk_Assessment Conduct Risk Assessment Training Personnel Training Risk_Assessment->Training Area_Prep Prepare Designated Area & Engineering Controls Training->Area_Prep Waste_Prep Prepare Labeled Waste Containers Area_Prep->Waste_Prep Don_PPE Don Appropriate PPE Handling Weighing, Aliquoting, & Experimental Use Don_PPE->Handling Decontamination Decontaminate Surfaces & Equipment Handling->Decontamination Spill Spill Occurs Handling->Spill Doff_PPE Doff PPE Decontamination->Doff_PPE Segregate_Waste Segregate Solid, Liquid, & Sharps Waste Doff_PPE->Segregate_Waste Store_Waste Store in Sealed, Labeled Containers Segregate_Waste->Store_Waste Dispose Dispose via Licensed Vendor Store_Waste->Dispose Spill_Response Execute Spill Response Plan Spill->Spill_Response Spill_Response->Segregate_Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisopirol
Reactant of Route 2
Reactant of Route 2
Anisopirol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.